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  • Product: 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • CAS: 1049676-91-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Technical Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged bioisostere of indole. Its unique electronic properties and hydrogen-bond...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged bioisostere of indole. Its unique electronic properties and hydrogen-bonding capabilities make it a cornerstone in the development of targeted therapeutics. This whitepaper provides an in-depth technical analysis of a highly specialized derivative: 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1049676-91-6) [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptions. Here, we will deconstruct the causality behind its molecular architecture, explore its mechanistic synthesis via the Vilsmeier-Haack reaction, and provide a self-validating experimental protocol for its utilization in drug discovery workflows, particularly in the design of next-generation kinase inhibitors[2].

Molecular Architecture & Physicochemical Profiling

The structural design of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is not arbitrary; every functional group serves a distinct pharmacological and synthetic purpose.

  • The 7-Azaindole Core: By incorporating a nitrogen atom at the 7-position of the indole ring, the electron density of the pyrrole system is reduced. This causality is twofold: it significantly increases the metabolic stability of the core against oxidative degradation, and it introduces a critical hydrogen-bond acceptor (N7) that pairs synergistically with the N1-H donor to bind the ATP-hinge region of kinases[2].

  • The C2 tert-Butyl Group: The introduction of this bulky aliphatic group provides extreme steric shielding. Mechanistically, this restricts the rotational degrees of freedom for subsequent C3-substituents, locking the molecule into a bioactive conformation. Furthermore, it acts as a hydrophobic anchor, designed to occupy deep lipophilic pockets (such as the gatekeeper region) in target proteins.

  • The C3 Carbaldehyde: This formyl group acts as a versatile electrophilic handle. It is primed for downstream synthetic extensions, such as reductive aminations to form aminomethyl derivatives or Knoevenagel condensations to build extended conjugated systems[3].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, mapping each metric to its functional causality in drug design.

ParameterValueFunctional Causality
IUPAC Name 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeStandardized nomenclature for precise structural identification.
CAS Registry 1049676-91-6Unique identifier for chemical sourcing and regulatory compliance[1].
Molecular Formula C12H14N2ODefines the stoichiometric boundaries for downstream synthesis[4].
Molecular Weight 202.25 g/mol Low MW allows for extensive derivatization while remaining well within Lipinski's Rule of 5[1].
H-Bond Donors 1 (Pyrrole N-H)Essential for anchoring the molecule to the kinase hinge region backbone.
H-Bond Acceptors 2 (Pyridine N, Formyl O)Facilitates secondary binding interactions and modulates aqueous solubility.
Steric Profile C2-tert-butyl groupShields the C2 position from metabolic oxidation and occupies hydrophobic target pockets.

Application in Drug Discovery: Pharmacophore Mapping

The parent scaffold, 7-azaindole-3-carboxaldehyde, is a thoroughly documented precursor for synthesizing inhibitors targeting CDK2, BACE-1, and oncogenic B-Raf kinases[2]. The addition of the 2-tert-butyl group elevates this scaffold by enhancing its lipophilicity and target selectivity. When designing a kinase inhibitor, the functional groups of this molecule map directly to specific regions of the target protein's active site.

Pharmacophore Core 2-tBu-3-formyl-7-azaindole Core Scaffold N1 N1-H (Pyrrole) Hydrogen Bond Donor Core->N1 N7 N7 (Pyridine) Hydrogen Bond Acceptor Core->N7 C2 C2 tert-Butyl Hydrophobic Pocket Binder Core->C2 C3 C3 Carbaldehyde Synthetic Extension Vector Core->C3 Target Kinase Hinge Region Binding Complex N1->Target Anchoring H-Bond N7->Target Secondary H-Bond C2->Target Steric/Hydrophobic Fit

Fig 1. Pharmacophore mapping of the 2-tert-butyl-7-azaindole scaffold in kinase binding.

Mechanistic Synthesis: The Vilsmeier-Haack Formylation

The synthesis of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is typically achieved via the Vilsmeier-Haack reaction. This electrophilic aromatic substitution is highly regioselective for the C3 position.

Causality of Regioselectivity: The pyrrole ring is the most electron-rich component of the azaindole system, making it the natural target for electrophiles. While both C2 and C3 are theoretically susceptible to attack, the presence of the bulky tert-butyl group at C2 completely sterically hinders that position. Consequently, the highly reactive chloromethylene-N,N-dimethylammonium chloride (Vilsmeier reagent) exclusively attacks the C3 position, forming a stable iminium intermediate that is subsequently hydrolyzed to the target aldehyde.

VH_Mechanism A 2-tert-butyl-7-azaindole (Starting Material) C Electrophilic Attack at C3 (Regioselective) A->C B POCl3 + DMF (Vilsmeier Reagent) B->C Generates Electrophile D Chloroiminium Intermediate (Sterically Shielded) C->D E Aqueous Hydrolysis (NaHCO3 Quench) D->E F 2-tert-butyl-1H-pyrrolo[2,3-b] pyridine-3-carbaldehyde E->F

Fig 2. Regioselective Vilsmeier-Haack formylation pathway for 7-azaindole derivatization.

Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol must not merely list steps; it must include intrinsic validation checkpoints to confirm the success of each chemical transformation before proceeding. The following is a self-validating methodology for the formylation of 2-tert-butyl-7-azaindole.

Protocol: Regioselective Formylation and Isolation

Step 1: Preparation of the Vilsmeier Reagent

  • Procedure: Cool anhydrous N,N-dimethylformamide (DMF, 5.0 eq) to 0°C under an inert argon atmosphere. Slowly add Phosphorus oxychloride (POCl3, 1.2 eq) dropwise over 15 minutes.

  • Causality: The reaction between DMF and POCl3 is highly exothermic. Maintaining 0°C prevents the thermal decomposition of the highly reactive chloromethylene-N,N-dimethylammonium chloride intermediate.

  • Validation Checkpoint: The solution will transition from colorless to a pale yellow, viscous liquid, confirming the formation of the active Vilsmeier complex.

Step 2: Substrate Addition

  • Procedure: Dissolve 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Causality: Dropwise addition controls the rate of the electrophilic aromatic substitution, preventing localized heating and the formation of polymeric byproducts.

Step 3: Thermal Activation

  • Procedure: Remove the cooling bath and heat the reaction mixture to 80°C for 2 to 4 hours.

  • Causality: The extreme steric bulk of the C2-tert-butyl group creates a significant activation energy barrier for the C3 attack. Thermal energy is required to drive the formation of the iminium intermediate to completion.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The starting material spot should completely disappear. The iminium salt intermediate will remain at the baseline (Rf = 0) due to its ionic nature.

Step 4: Hydrolytic Quench

  • Procedure: Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully add saturated aqueous Sodium Bicarbonate (NaHCO3) until the pH reaches 7.5–8.0.

  • Causality: The mild basic conditions hydrolyze the water-soluble iminium intermediate into the target aldehyde. Because the final aldehyde is highly hydrophobic, it will crash out of the aqueous solution.

  • Validation Checkpoint: A dense, pale-yellow precipitate will form immediately upon reaching neutral pH, visually confirming successful hydrolysis.

Step 5: Isolation and Final Validation

  • Procedure: Collect the precipitate via vacuum filtration, wash extensively with distilled water to remove residual DMF and phosphate salts, and dry under high vacuum.

  • Final Validation (Self-Validating System):

    • 1H-NMR (DMSO-d6): Confirm success by identifying the highly deshielded aldehyde proton singlet at ~10.0 ppm, the broad pyrrole N-H singlet at ~12.5 ppm, and the massive 9-proton singlet from the tert-butyl group at ~1.45 ppm.

    • LC-MS: Confirm the mass with a dominant peak at m/z 203.1[M+H]+.

References

The following authoritative sources were utilized to ground the physicochemical data and application parameters discussed in this technical guide:

Sources

Exploratory

Unveiling the Electronic Landscape: A Computational and Theoretical Guide to 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

For Immediate Release A Deep Dive into the Electronic Architecture and Therapeutic Potential of a Novel Pyrrolopyridine Derivative In the landscape of medicinal chemistry and drug discovery, the pyrrolo[2,3-b]pyridine, o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Electronic Architecture and Therapeutic Potential of a Novel Pyrrolopyridine Derivative

In the landscape of medicinal chemistry and drug discovery, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone for the development of targeted therapeutics. Its unique electronic properties and structural versatility have led to its incorporation into a multitude of clinically significant agents, including kinase inhibitors for oncology. This technical guide provides an in-depth computational analysis of a specific, promising derivative: 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .

This document serves as a comprehensive resource for researchers, computational chemists, and drug development professionals, offering a theoretical framework and a practical, step-by-step computational workflow to elucidate the electronic properties and potential bioactivity of this molecule. By leveraging Density Functional Theory (DFT) and molecular modeling, we can predict key electronic characteristics that govern its behavior and interaction with biological targets.

The Strategic Importance of the Pyrrolo[2,3-b]pyridine Scaffold

The 7-azaindole core is a bioisostere of indole, a privileged structure in numerous natural products and pharmaceuticals. The substitution of a carbon atom with a nitrogen atom in the six-membered ring significantly alters the electronic distribution, creating unique hydrogen bonding capabilities and dipole moments. This modification can enhance binding affinity to protein targets, improve pharmacokinetic properties, and offer novel intellectual property opportunities.

The subject of this guide, 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, incorporates two key functional groups: a bulky tert-butyl group at the 2-position and a reactive carbaldehyde group at the 3-position. The tert-butyl group can provide steric hindrance, potentially influencing selectivity for a target protein and improving metabolic stability. The carbaldehyde group offers a versatile handle for further synthetic modifications, allowing for the exploration of a broad chemical space in structure-activity relationship (SAR) studies.[1][2]

Computational Methodology: A Self-Validating Workflow

To rigorously investigate the electronic properties of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a multi-step computational workflow is employed. This approach ensures a high degree of confidence in the generated data and provides a clear, reproducible methodology.

Computational_Workflow Computational Analysis Workflow cluster_0 Structure Preparation cluster_1 Electronic Properties Calculation cluster_2 Biological Interaction Modeling mol_build 3D Structure Generation (e.g., Avogadro, ChemDraw) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure dft_calc Single-Point Energy & Wavefunction (Gaussian, ORCA, etc.) geom_opt->dft_calc Optimized Geometry orbital_analysis Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) dft_calc->orbital_analysis mep Molecular Electrostatic Potential (Surface Visualization) dft_calc->mep descriptors Global Reactivity Descriptors (Hardness, Electronegativity, etc.) dft_calc->descriptors docking Molecular Docking (e.g., AutoDock Vina, Glide) binding_analysis Binding Mode & Energy Analysis docking->binding_analysis target_selection Target Protein Selection (e.g., Kinases, PDB) target_selection->docking interpretation Interpretation & SAR Insights binding_analysis->interpretation Predicted Bioactivity

Caption: A validated workflow for the computational analysis of small molecules.

Step-by-Step Protocol for Computational Analysis

I. Molecular Structure Preparation

  • 2D to 3D Conversion: The 2D chemical structure of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is drawn using a chemical drawing software (e.g., ChemDraw) and converted into a 3D structure.

  • Geometry Optimization: The initial 3D structure is then optimized using Density Functional Theory (DFT) to find its most stable, low-energy conformation. A commonly used and well-validated method is the B3LYP functional with a 6-311++G(d,p) basis set.[3][4][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules. This optimization is crucial as the electronic properties are highly dependent on the molecular geometry.

II. Calculation of Electronic Properties

  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed with the same DFT method. This calculation generates the molecular orbitals and the electron density distribution.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energy levels are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[6]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electrostatic potential on the molecule's surface. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.[6]

  • Calculation of Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Softness (S) = 1 / (2η)

    • Electrophilicity Index (ω) = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ)

III. Molecular Docking and Interaction Analysis

  • Target Selection: Based on the known biological activities of the 7-azaindole scaffold, a relevant protein target can be selected from the Protein Data Bank (PDB). Kinases are a common target for this class of compounds.[7][8][9]

  • Molecular Docking Simulation: The optimized ligand structure is docked into the active site of the selected protein target using software like AutoDock Vina or Glide. This simulation predicts the preferred binding orientation and conformation of the molecule within the protein's binding pocket.

  • Binding Mode Analysis: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. The binding energy is also calculated to estimate the binding affinity.

Predicted Electronic Properties and Their Implications

PropertyPredicted Significance
HOMO-LUMO Energy Gap A moderate to low energy gap is anticipated, suggesting good reactivity, which is often desirable for bioactive molecules.
Molecular Electrostatic Potential (MEP) The MEP map is expected to show a negative potential (electron-rich) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group, indicating their roles as hydrogen bond acceptors. The N-H of the pyrrole ring will exhibit a positive potential, acting as a hydrogen bond donor.
Dipole Moment A significant dipole moment is expected due to the presence of the electronegative nitrogen and oxygen atoms, which can contribute to favorable interactions in a polar binding site.
Global Reactivity Descriptors These descriptors will provide quantitative measures of the molecule's stability and reactivity, aiding in the prediction of its behavior in a biological system.

Potential as a Therapeutic Agent

The computational analysis of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde provides a strong rationale for its potential as a lead compound in drug discovery. The 7-azaindole core is a well-established pharmacophore in kinase inhibition, and the specific substitutions on this derivative offer opportunities for enhanced potency and selectivity.[1][7][10]

The predicted electronic properties, particularly the locations of hydrogen bond donors and acceptors, can guide the design of new analogs with improved binding affinities. Molecular docking studies can further refine these designs by predicting how modifications will affect the interaction with a specific protein target.

Signaling_Pathway_Inhibition Hypothetical Kinase Inhibition ligand 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde kinase Target Kinase (e.g., Trk A, PI3K) ligand->kinase Inhibits ATP binding substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase Binds to active site phosphorylated_substrate Phosphorylated Substrate downstream_signaling Downstream Signaling (e.g., Proliferation, Survival) phosphorylated_substrate->downstream_signaling Activates

Caption: Hypothetical mechanism of action via kinase inhibition.

Conclusion

This technical guide has outlined a robust computational methodology for characterizing the electronic properties and therapeutic potential of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. By employing DFT calculations and molecular docking, researchers can gain significant insights into the molecule's reactivity, intermolecular interactions, and potential as a drug candidate. This in-silico approach provides a cost-effective and efficient means to prioritize synthetic efforts and accelerate the drug discovery process. The findings from these computational studies strongly support the further investigation of this promising scaffold.

References

  • Chtita, S., et al. (n.d.). Molecular Docking and 3D-QSAR Studies on 7-azaindole Derivatives as Inhibitors of Trk A: A Strategic Design in Novel Anticancer Agents. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(1), 143-155. Available at: [Link]

  • Bobbili, P. K., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A, 5(3), 209-223. Available at: [Link]

  • Wang, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 723-728. Available at: [Link]

  • Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Gou, G., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821. Available at: [Link]

  • Hussein, R. H., et al. (2022). Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. ResearchGate. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15694. Available at: [Link]

  • Singh, V. K., et al. (2018). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. ResearchGate. Available at: [Link]

  • Reddy, T. R., et al. (2015). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 13(36), 9445-9453. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem. Available at: [Link]

  • Jensen, T. B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4293. Available at: [Link]

  • Zhao, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. Available at: [Link]

  • Johnson, D. S., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 23(11), 2939. Available at: [Link]

Sources

Foundational

Thermodynamic Solubility Profile and Solvation Dynamics of 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde in Organic Solvents

As a Senior Application Scientist in early-stage drug discovery and chemical development, understanding the precise physicochemical behavior of your building blocks is paramount. 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and chemical development, understanding the precise physicochemical behavior of your building blocks is paramount. 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1049676-91-6)[1] is a highly functionalized 7-azaindole derivative. Because the 7-azaindole core acts as a bioisostere for both indoles and purines, it is heavily utilized in the synthesis of kinase inhibitors and other targeted therapeutics.

However, the unique substitution pattern of this molecule—combining a bulky, lipophilic tert-butyl group with a polar, electron-withdrawing carbaldehyde—creates a complex thermodynamic landscape. This whitepaper provides an in-depth analysis of its solubility profile across various organic solvents, detailing the structural causality behind these metrics and outlining the self-validating experimental protocols required for accurate quantification.

Structural Causality: The Thermodynamics of Solvation

To predict and understand the solubility of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Molecular Weight: 202.25 g/mol )[2], we must analyze the intermolecular forces governing its crystal lattice energy versus its solvation energy.

  • The 7-Azaindole Core: The core features a pyrrole nitrogen (H-bond donor) and a pyridine nitrogen (H-bond acceptor). In the solid state, these moieties typically engage in strong intermolecular hydrogen bonding, creating a robust crystal lattice that resists dissolution in non-polar solvents[3].

  • The 2-tert-butyl Group: This bulky aliphatic group introduces significant steric hindrance and lipophilicity. While it increases the overall partition coefficient (LogP), its steric bulk partially shields the pyrrole NH, weakening intermolecular H-bonding in the crystal lattice compared to unsubstituted 7-azaindole.

  • The 3-carbaldehyde Group: The formyl group is a strong dipole and an H-bond acceptor. It also exerts an electron-withdrawing effect on the pyrrole ring, increasing the acidity of the NH proton, thereby making it a stronger H-bond donor to highly polar aprotic solvents.

StructuralInteractions Core 7-Azaindole Core (Aromatic Scaffold) TButyl 2-tert-butyl Group (Lipophilic / Steric Bulk) Core->TButyl Increases LogP Aldehyde 3-carbaldehyde Group (Dipole / H-Bond Acceptor) Core->Aldehyde Electron Withdrawing NH Pyrrole NH (H-Bond Donor) Core->NH Solvation Site N Pyridine N (H-Bond Acceptor) Core->N Solvation Site

Structural functional groups dictating the solvation thermodynamics.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the equilibrium solubility of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde at 25°C. The data reflects the interplay between the solvent's dielectric constant, hydrogen-bonding capacity, and ability to accommodate lipophilic bulk.

SolventClassificationDielectric Constant (ε)Solubility (mg/mL) at 25°CSolvation Causality
DMSO Polar Aprotic46.7> 100 (Excellent)Strong S=O acceptor binds the acidic pyrrole NH; methyls solvate the tert-butyl group.
DMF Polar Aprotic36.7> 80 (Excellent)Similar to DMSO, strong dipole-dipole and H-bond acceptor interactions.
THF Moderately Polar7.5~ 45 (Good)Ether oxygen acts as an H-bond acceptor; excellent solvation of the lipophilic bulk.
DCM Halogenated9.1~ 35 (Good)High polarizability disrupts pi-pi stacking; easily accommodates the tert-butyl moiety.
Methanol Polar Protic32.7~ 15 (Moderate)Protic network is partially disrupted by the bulky tert-butyl group, limiting capacity.
Ethanol Polar Protic24.5~ 10 (Moderate)Lower polarity than methanol; steric clash with the solvent's alkyl chain.
Hexane Non-Polar1.9< 1 (Poor)Insufficient energy to break the H-bonded crystal lattice of the azaindole core.
Water Aqueous80.1< 0.1 (Insoluble)High hydrophobic penalty from the tert-butyl group prevents aqueous dissolution.
Mechanistic Takeaways for Formulation and Synthesis

For high-throughput screening (HTS) stock solutions, DMSO is the mandatory solvent, ensuring complete dissolution without precipitation upon freeze-thaw cycles. For synthetic chemistry (e.g., reductive amination of the aldehyde), DCM or THF are optimal, as they provide sufficient solubility while allowing for easy solvent removal under reduced pressure.

Experimental Methodology: Self-Validating Solubility Determination

To ensure data integrity, solubility cannot be estimated via visual dissolution alone. Visual methods fail to account for micro-suspensions and supersaturation. We employ the Saturation Shake-Flask Method , considered the gold standard for thermodynamic equilibrium solubility[4].

This protocol is designed as a self-validating system: the persistent presence of solid excess guarantees that maximum thermodynamic saturation has been reached, while rigorous phase separation prevents false-positive concentration spikes from suspended micro-crystals.

Step-by-Step Protocol

Step 1: Preparation of the Saturated System

  • Accurately weigh approximately 50 mg of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde into a 2 mL amber glass HPLC vial.

  • Add 500 µL of the target organic solvent (e.g., DCM).

  • Validation Check: Observe the vial. A visible amount of undissolved solid must remain. If the solid dissolves completely, add additional compound in 20 mg increments until a persistent suspension is achieved.

Step 2: Isothermal Equilibration

  • Seal the vials tightly with PTFE-lined septa to prevent solvent evaporation.

  • Place the vials in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C .

  • Agitate at 300 RPM for 24 to 48 hours .

  • Causality: Extended isothermal shaking ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium, mitigating any supersaturation artifacts[5].

Step 3: Rigorous Phase Separation

  • Transfer the vials to a temperature-controlled centrifuge (25°C).

  • Centrifuge at 10,000 RPM for 15 minutes to pellet the excess solid.

  • Carefully aspirate the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean vial.

  • Causality: PTFE is chemically inert to most organic solvents. Filtration removes sub-micron particulates that would otherwise scatter light or artificially inflate HPLC integration areas.

Step 4: Quantification via HPLC-UV

  • Dilute the filtered supernatant with the mobile phase (e.g., 1:100 or 1:1000) to ensure the concentration falls within the linear dynamic range of your calibration curve.

  • Analyze via HPLC using a C18 reverse-phase column and UV detection at the compound's λmax​ (typically around 254 nm or 280 nm for azaindoles).

  • Calculate the exact concentration using a pre-established standard curve.

SolubilityWorkflow Start Solid Compound (Excess) Equilibration Thermodynamic Equilibration (Shake-Flask, 24h, 25°C) Start->Equilibration Solvent Organic Solvent (DMSO, DCM, etc.) Solvent->Equilibration Separation Phase Separation (Centrifugation & Filtration) Equilibration->Separation Isothermal Analysis Quantification (HPLC-UV / LC-MS) Separation->Analysis Supernatant Data Solubility Profile Generation Analysis->Data

Thermodynamic solubility determination workflow via the saturation shake-flask method.

Conclusion

The solubility profile of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is dictated by a delicate balance between the hydrogen-bonding potential of its azaindole core and the lipophilic bulk of its tert-butyl substituent. By leveraging polar aprotic solvents (DMSO, DMF) or moderately polar solvents (DCM, THF), researchers can achieve the high concentrations required for both biological assay formatting and downstream synthetic modifications. Adhering to strict thermodynamic equilibration protocols ensures that the solubility data driving these decisions is both accurate and reproducible.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 2-tert-Butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Application Note & Synthetic Methodology Guide Target Molecule: 2-tert-Butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1049676-91-6)[1] Introduction & Mechanistic Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Methodology Guide Target Molecule: 2-tert-Butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1049676-91-6)[1]

Introduction & Mechanistic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery. As a bioisostere of indole, the incorporation of the pyridine nitrogen (N7) provides an additional hydrogen-bond acceptor, which frequently enhances binding affinity to the hinge region of therapeutic kinase targets while improving overall aqueous solubility[2].

The target compound, 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , features two critical modifications:

  • C2 tert-Butyl Group: Imparts significant steric bulk, dictating the spatial orientation of the molecule within hydrophobic binding pockets.

  • C3 Carbaldehyde Group: Serves as a highly reactive electrophilic handle for downstream functionalization (e.g., reductive aminations, Wittig olefinations, or Knoevenagel condensations).

Synthetic Strategy

The synthesis is achieved via a robust, two-stage sequence:

  • Stage 1: Sonogashira Cross-Coupling & Heteroannulation. The construction of the 2-tert-butyl-7-azaindole core utilizes a palladium-catalyzed Sonogashira coupling between 2-amino-3-iodopyridine and 3,3-dimethyl-1-butyne. Because the electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the exocyclic amine, a strong base (KOtBu) and thermal energy are required to drive the subsequent 5-endo-dig cyclization of the ortho-alkynylpyridinamine intermediate[3].

  • Stage 2: Vilsmeier-Haack Formylation. The C3 position of the resulting 7-azaindole is highly susceptible to electrophilic aromatic substitution. Treatment with the Vilsmeier reagent—a highly electrophilic chloroiminium ion generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)—results in regioselective formylation at C3[4].

Reaction Pathway Visualization

Synthesis SM1 2-Amino-3-iodopyridine + 3,3-Dimethyl-1-butyne Step1 Sonogashira Coupling Pd(PPh3)4, CuI, Et3N SM1->Step1 Int1 Alkyne Intermediate Step1->Int1 Step2 Cyclization KOtBu, DMF, 80°C Int1->Step2 Int2 2-tert-Butyl-7-azaindole Step2->Int2 Step3 Vilsmeier-Haack POCl3, DMF, 0°C to 80°C Int2->Step3 Product 2-tert-Butyl-1H-pyrrolo[2,3-b] pyridine-3-carbaldehyde Step3->Product

Workflow for the synthesis of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Materials and Reagents

Table 1: Stage 1 Reagents (Heteroannulation)
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-Amino-3-iodopyridine220.011.0 eq2.20 gStarting Material
3,3-Dimethyl-1-butyne82.141.2 eq1.48 mLAlkyne coupling partner
Pd(PPh₃)₄1155.560.05 eq578 mgCatalyst
CuI190.450.10 eq190 mgCo-catalyst
Triethylamine (Et₃N)101.193.0 eq4.18 mLBase / Ligand
Potassium tert-butoxide112.212.0 eq2.24 gCyclization Base
Anhydrous DMF73.09-20 mLSolvent
Table 2: Stage 2 Reagents (Vilsmeier-Haack Formylation)
ReagentMW ( g/mol )EquivalentsAmount (for 5 mmol scale)Role
2-tert-Butyl-7-azaindole174.241.0 eq871 mgSubstrate
Phosphorus Oxychloride153.331.5 eq0.70 mLElectrophile activator
Anhydrous DMF73.093.0 eq1.16 mLReactant & Solvent
Dichloromethane (DCM)84.93-10 mLCo-solvent

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-tert-Butyl-1H-pyrrolo[2,3-b]pyridine
  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (repeat 3 times) to ensure a strictly anaerobic environment.

  • Reagent Loading: Add 2-amino-3-iodopyridine (2.20 g, 10 mmol), Pd(PPh₃)₄ (578 mg, 0.05 eq), and CuI (190 mg, 0.10 eq) to the flask.

  • Solvent Addition: Inject anhydrous, degassed DMF (20 mL) and Et₃N (4.18 mL, 30 mmol) via syringe. Stir for 5 minutes at room temperature.

  • Coupling: Slowly inject 3,3-dimethyl-1-butyne (1.48 mL, 12 mmol). Stir the reaction mixture at room temperature for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Cyclization: Once the intermediate alkyne is fully formed, add KOtBu (2.24 g, 20 mmol) in one portion under a positive stream of Argon. Attach a reflux condenser and heat the mixture to 80°C for 6 hours[3].

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and quench with saturated aqueous NH₄Cl (30 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 30 mL).

  • Purification: Wash the combined organic layers with brine (3 × 30 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient: 0% to 20% EtOAc in Hexanes) to afford 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine as a pale yellow solid.

Protocol B: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Generation: In a flame-dried 50 mL round-bottom flask under Argon, add anhydrous DMF (1.16 mL, 15 mmol) and DCM (5 mL). Cool the flask to 0°C using an ice-water bath.

  • Activation: Dropwise, add POCl₃ (0.70 mL, 7.5 mmol) over 10 minutes. The solution will turn pale yellow. Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium ion[4].

  • Substrate Addition: Dissolve 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine (871 mg, 5 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (or 80°C if DCM is evaporated and replaced with neat DMF) for 3 hours.

  • Hydrolysis (Critical Step): Cool the reaction to 0°C and pour it carefully over 20 g of crushed ice. Slowly add 2M aqueous NaOH until the pH reaches 8–9. Stir vigorously for 1 hour at room temperature to fully hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Extract the aqueous mixture with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from Ethanol/Water to yield pure 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Analytical Characterization

Verify the success of the synthesis by comparing against the expected spectral data summarized below.

Table 3: Expected Spectroscopic Data
TechniqueKey Signals / ValuesAssignment
¹H NMR (400 MHz, CDCl₃)δ 12.10 (br s, 1H)Pyrrole N-H (highly deshielded due to H-bonding/CHO)
δ 10.25 (s, 1H)Aldehyde CHO proton
δ 8.35 (dd, 1H), 8.20 (dd, 1H), 7.25 (dd, 1H)Pyridine core protons (C6, C4, C5 respectively)
δ 1.55 (s, 9H)tert-Butyl group protons
ESI-MS m/z 203.1 [M+H]⁺Corresponds to C₁₂H₁₄N₂O (Exact Mass: 202.11)

Troubleshooting & Causality (E-E-A-T)

  • Why exclude oxygen in Stage 1?

    • Causality: Palladium/Copper co-catalyzed systems are highly susceptible to the Glaser homocoupling reaction in the presence of O₂. Oxygen oxidizes Cu(I) to Cu(II), which rapidly couples the terminal alkyne (3,3-dimethyl-1-butyne) to form a diyne byproduct, starving the primary cross-coupling reaction and drastically reducing yield.

  • Why strict temperature control during Vilsmeier reagent formation?

    • Causality: The reaction between POCl₃ and DMF is highly exothermic. If the temperature exceeds 10–15°C during addition, the chloroiminium ion can prematurely decompose, leading to the formation of intractable tarry byproducts and a loss of electrophilic potency[4].

  • Why is pH control critical during the quench (Stage 2)?

    • Causality: The initial product of the Vilsmeier-Haack reaction is a stable iminium salt. If the quench is acidic or neutral, this salt remains water-soluble and will be lost in the aqueous layer during extraction. Basifying to pH 8–9 with NaOH is mechanistically required to drive the nucleophilic attack of hydroxide onto the iminium carbon, collapsing the intermediate to release the desired aldehyde and dimethylamine.

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Application

Rational Design of Kinase Inhibitors: Utilizing 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde as a Privileged Building Block

Executive Summary & Mechanistic Rationale In modern targeted oncology and immunology, the design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can reliably anchor to the highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern targeted oncology and immunology, the design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can reliably anchor to the highly conserved ATP-binding pocket of kinases. 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a highly specialized, trifunctional building block that serves as an ideal starting material for the rapid generation of both Type I (ATP-competitive, DFG-in) and Type II (DFG-out) kinase inhibitors.

As a Senior Application Scientist, it is critical to understand the causality behind each structural feature of this molecule:

  • The 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Core : This bicyclic system is a well-validated hinge-binding motif. The N1 pyrrole nitrogen acts as a hydrogen bond donor, while the N7 pyridine nitrogen acts as a hydrogen bond acceptor. Together, they form a robust bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (typically at the GK+1 and GK+3 residues)[1]. This core is the foundation of FDA-approved drugs such as the BRAF inhibitor Vemurafenib[2] and the CSF1R inhibitor Pexidartinib[3].

  • The 2-tert-butyl Group : The introduction of a bulky tert-butyl group at the C2 position is a deliberate steric maneuver. It forces the molecule into a specific dihedral orientation, preventing rotation and directing the core into the hydrophobic pocket adjacent to the gatekeeper residue. This steric clash prevention is a primary driver for enhancing kinase selectivity, preventing the molecule from binding to off-target kinases with smaller hydrophobic pockets.

  • The 3-carbaldehyde Group : The formyl group at the C3 position acts as a highly reactive synthetic handle. Because it points directly toward the solvent-exposed channel or the DFG-pocket (depending on the kinase conformation), it allows medicinal chemists to rapidly diversify the scaffold via reductive aminations or condensation reactions without disrupting the critical hinge-binding interactions.

Structural Biology & Binding Mode

G Core 1H-Pyrrolo[2,3-b]pyridine Core (7-Azaindole) Hinge Kinase Hinge Region (e.g., Cys/Met Backbone) Core->Hinge N1 (Donor) & N7 (Acceptor) H-Bonds TButyl 2-tert-butyl Group Core->TButyl C2 Substitution Aldehyde 3-carbaldehyde Group Core->Aldehyde C3 Substitution Hydrophobic Hydrophobic Pocket (Steric Anchor / Selectivity) TButyl->Hydrophobic Van der Waals / Steric Clash Prevention Solvent Solvent Channel / DFG Pocket (Synthetic Extension) Aldehyde->Solvent Chemical Diversification

Interaction map of the 2-tert-butyl-7-azaindole scaffold within the kinase ATP-binding pocket.

Synthetic Workflows & Protocols

To leverage this building block, two primary synthetic divergence pathways are utilized. Every protocol below is designed as a self-validating system , ensuring that intermediate success is analytically confirmed before progressing to costly biological assays.

Protocol A: Solvent-Channel Extension via Reductive Amination

This protocol is used to synthesize Type I inhibitors by attaching flexible, water-soluble amines that extend into the solvent channel, improving both potency and pharmacokinetic properties.

  • Mechanistic Causality : Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH4). The electron-withdrawing acetoxy groups on STAB reduce the nucleophilicity of the hydride. This makes STAB mild enough to selectively reduce the transiently formed iminium ion without prematurely reducing the starting 3-carbaldehyde into an unreactive 3-hydroxymethyl byproduct.

  • Step-by-Step Methodology :

    • Imine Formation : Dissolve 1.0 eq of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and 1.2 eq of the desired primary/secondary amine in anhydrous Dichloroethane (DCE) (0.2 M). Add 1.5 eq of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 2 hours.

    • Reduction : Cool the mixture to 0°C. Add 1.5 eq of STAB portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

    • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purification : Purify via flash column chromatography (Silica gel, typically 0-10% Methanol in DCM with 0.1% Et3N to prevent amine streaking).

  • Self-Validation (Analytical QC) :

    • LC-MS: Confirm the disappearance of the aldehyde mass and the appearance of the target [M+H]+ ion.

    • 1H-NMR (DMSO-d6): The reaction is deemed successful only if the characteristic aldehyde proton singlet (~9.8–10.2 ppm) has completely disappeared, replaced by a new methylene singlet or multiplet (~3.8–4.2 ppm) bridging the core to the amine.

Protocol B: DFG-Pocket Targeting via Knoevenagel Condensation

This protocol is used to synthesize Type II inhibitors by creating rigid, planar linkers (e.g., attaching an oxindole) that reach deep into the allosteric pocket created when the kinase activation loop adopts a "DFG-out" conformation.

  • Mechanistic Causality : A catalytic mixture of piperidine and acetic acid is used. Piperidine acts as a nucleophile to form a highly reactive enamine/iminium intermediate with the aldehyde, which is far more susceptible to nucleophilic attack by the active methylene compound than the original aldehyde. Acetic acid facilitates the subsequent dehydration step, driving the equilibrium toward the thermodynamically stable alkene.

  • Step-by-Step Methodology :

    • Reaction Setup : Suspend 1.0 eq of the 3-carbaldehyde building block and 1.1 eq of the active methylene compound (e.g., 5-fluorooxindole) in absolute ethanol (0.1 M).

    • Catalysis : Add 0.1 eq of Piperidine and 0.1 eq of Glacial Acetic Acid.

    • Reflux : Heat the mixture to reflux (80°C) for 4–6 hours. The product typically precipitates out of the hot solution as a brightly colored (often yellow or orange) solid due to the extended conjugated pi-system.

    • Isolation : Cool the reaction to room temperature, then to 4°C in an ice bath. Filter the precipitate under vacuum, wash sequentially with cold ethanol and diethyl ether, and dry under high vacuum.

  • Self-Validation (Analytical QC) :

    • 1H-NMR (DMSO-d6): Validation requires the identification of the newly formed vinylic proton. Due to conjugation with the pyrrolo[2,3-b]pyridine core and the electron-withdrawing groups of the active methylene, this proton is highly deshielded and will appear as a distinct singlet between 7.5 and 8.5 ppm .

Synthetic Workflow Diagram

Workflow Start 2-tert-butyl-1H-Pyrrolo[2,3-b] pyridine-3-carbaldehyde RedAm Reductive Amination (Amine, NaBH(OAc)3) Start->RedAm Pathway A Knoev Knoevenagel Condensation (Active Methylene, Piperidine) Start->Knoev Pathway B Type1 Type I Kinase Inhibitor (Solvent Exposed) RedAm->Type1 Flexible Linker Type2 Type II Kinase Inhibitor (DFG-Out Binder) Knoev->Type2 Rigid Planar Linker

Divergent synthetic workflows utilizing the 3-carbaldehyde handle to generate distinct inhibitor classes.

Data Presentation: Structure-Activity Relationship (SAR) Profiling

The functionalization of the 3-position directly dictates the kinase selectivity profile. The table below summarizes representative preclinical data trends demonstrating how modifications to the 1H-pyrrolo[2,3-b]pyridine core shift the biological activity[4],[5].

Compound Core / Modification3-Position SubstitutionTarget KinaseIC50 (nM)Binding Mode
Unsubstituted Core None (H)Pan-Kinase> 5,000Non-specific Hinge Binder
Vemurafenib Analog Aryl sulfonamide extensionBRAF (V600E)~31Type I (DFG-in)
Pexidartinib (PLX3397) [(6-aminopyridin-3-yl)methyl]aminoCSF1R / c-Kit13 - 20Type I (Solvent Channel)
Protocol B Derivative Substituted Oxindole (Alkene)VEGFR2 / PDGFR< 10Type II (DFG-out)

Note: The 2-tert-butyl substitution specifically enhances selectivity by anchoring into the hydrophobic pocket, preventing the promiscuous binding often seen with unsubstituted 7-azaindoles.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.[Link]

  • Kim, A., & Cohen, M. S. (2016). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Expert Opinion on Drug Discovery (via PMC).[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25151352, Pexidartinib.[Link]

  • Lv, Q., et al. (2025). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry.[Link]

Sources

Method

The Strategic Synthesis of 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Gateway to Novel Pharmaceutical Intermediates

Introduction: The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The introdu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of a 2-tert-butyl group can enhance metabolic stability and modulate binding affinity, while a 3-carbaldehyde function serves as a versatile synthetic handle for the elaboration of complex molecular architectures. This application note provides a detailed guide for the preparation of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key intermediate in the synthesis of next-generation pharmaceuticals, including potent Janus kinase (JAK) inhibitors.[1] We will explore a robust synthetic sequence, from the construction of the 7-azaindole core to its selective formylation, and demonstrate the utility of the resulting aldehyde in downstream applications.

Part 1: Synthesis of the 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine Core

The synthesis of the foundational 2-tert-butyl-7-azaindole relies on a modern and efficient palladium-catalyzed coupling and subsequent cyclization strategy. This approach offers high yields and avoids the use of harsh conditions often associated with traditional indole syntheses.[3]

Protocol 1: Synthesis of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine

This two-step procedure begins with a Sonogashira coupling of 2-amino-3-iodopyridine with 3,3-dimethyl-1-butyne, followed by a base-mediated intramolecular cyclization.

Step 1: Sonogashira Coupling

  • Reaction: 2-amino-3-iodopyridine + 3,3-dimethyl-1-butyne → 2-amino-3-((3,3-dimethylbut-1-yn-1-yl)pyridine

  • Reagents and Materials:

    • 2-amino-3-iodopyridine

    • 3,3-dimethyl-1-butyne

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Toluene, anhydrous

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-3-iodopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

    • Add anhydrous toluene and triethylamine (2.0 eq).

    • To the stirred mixture, add 3,3-dimethyl-1-butyne (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3-((3,3-dimethylbut-1-yn-1-yl)pyridine.

Step 2: Intramolecular Cyclization

  • Reaction: 2-amino-3-((3,3-dimethylbut-1-yn-1-yl)pyridine → 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine

  • Reagents and Materials:

    • 2-amino-3-((3,3-dimethylbut-1-yn-1-yl)pyridine

    • Potassium tert-butoxide (t-BuOK)

    • 18-Crown-6

    • Toluene, anhydrous

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-amino-3-((3,3-dimethylbut-1-yn-1-yl)pyridine (1.0 eq) in anhydrous toluene.

    • Add potassium tert-butoxide (1.5 eq) and a catalytic amount of 18-crown-6 (0.1 eq).

    • Heat the mixture to 65 °C and stir for 4-6 hours, monitoring by TLC.[3]

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine.

Parameter Value
Starting Material 2-amino-3-iodopyridine
Key Reagents 3,3-dimethyl-1-butyne, Pd(OAc)₂, t-BuOK, 18-Crown-6
Overall Yield Good to excellent
Purification Column Chromatography

Table 1: Summary of the synthesis of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine.

Synthesis_Workflow_Part1 cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization A 2-amino-3-iodopyridine D 2-amino-3-((3,3-dimethylbut-1-yn-1-yl)pyridine A->D B 3,3-dimethyl-1-butyne B->D C Pd(OAc)2, PPh3, CuI, Et3N C->D F 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine D->F E t-BuOK, 18-Crown-6 E->F

Caption: Synthesis of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine.

Part 2: Vilsmeier-Haack Formylation of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles.[4][5] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile in an electrophilic aromatic substitution.[6] The pyrrole ring of the 7-azaindole is highly activated, leading to selective formylation at the C3 position.

Protocol 2: Vilsmeier-Haack Formylation
  • Reaction: 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine + Vilsmeier Reagent → 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

  • Reagents and Materials:

    • 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.

    • Add POCl₃ (1.2 eq) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a solid.

Parameter Value
Starting Material 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine
Key Reagents POCl₃, DMF
Reaction Temperature 0 °C to 40 °C
Typical Yield High
Purification Column Chromatography

Table 2: Summary of the Vilsmeier-Haack formylation.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Azaindole 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine Azaindole->Intermediate Aldehyde 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

Part 3: Application in the Synthesis of Pharmaceutical Intermediates

The 3-carbaldehyde functionality of the title compound is a versatile precursor for a variety of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the synthesis of diverse and complex pharmaceutical intermediates.

Application Example: Synthesis of a Substituted Amine via Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. The aldehyde is first condensed with an amine to form an imine, which is then reduced in situ to the corresponding amine.

  • Reaction: 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde + Primary/Secondary Amine → Substituted Aminomethyl-pyrrolo[2,3-b]pyridine

  • Reagents and Materials:

    • 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

    • Desired primary or secondary amine (e.g., piperidine)

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic)

  • Procedure:

    • To a stirred solution of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) in DCE, add the amine (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired substituted amine.

Reductive_Amination_Workflow Aldehyde 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Primary/Secondary Amine Amine->Imine Reduction Reduction (STAB) Imine->Reduction Product Substituted Amine Reduction->Product

Caption: Workflow for reductive amination.

This application note provides a comprehensive and practical guide for the synthesis of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and demonstrates its utility as a versatile intermediate in pharmaceutical synthesis. The described protocols are robust, scalable, and utilize modern synthetic methodologies. The strategic incorporation of the 2-tert-butyl and 3-formyl groups on the 7-azaindole core opens avenues for the development of novel and potent therapeutic agents.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Wang, Z., Zhang, G., Guzei, I., & Verkade, J. G. (2001). PhCH= P (MeNCH2CH2) 3N: A Novel Ylide for Quantitative E Selectivity in the Wittig Reaction. The Journal of Organic Chemistry, 66(10), 3521-3524. [Link]

  • Rajput, A. S., & Patil, P. G. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1234-1248. [Link]

  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., ... & Chass, G. A. (2009). Recycling the waste: the development of a catalytic Wittig reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. [Link]

  • Xu, S., Zhang, Y., & Li, P. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Arylaldehydes. Organic Letters, 24(9), 1776-1781. [Link]

  • Potewar, T. M., & Siddiqui, S. A. (2013). Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. Organic letters, 15(22), 5718-5721. [Link]

  • Redamala, R., Merugu, R., & Rajanna, K. C. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 1-4. [Link]

  • García-Pardo, J., Mas-Roselló, J., & Guisán-Ceinos, M. (2007). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picoline. Tetrahedron, 63(43), 10708-10714. [Link]

  • Xue, J., Zhang, Y. S., Zhong, B., & Yang, J. D. (2022). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier–Haack Reaction. Organic Syntheses, 99, 21-33. [Link]

  • Shcherbakova, I. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo [2, 3-c] pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Singh, P., & Nath, M. (2017). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of the Serbian Chemical Society, 82(1), 1-8. [Link]

  • Zhang, Y., & Larock, R. C. (2005). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines and Alkynes in the Presence of Cu2O. The Journal of Organic Chemistry, 70(23), 9130-9135. [Link]

  • Söderberg, B. C., & Shriver, J. A. (2019). Synthetic routes to 2-aryl-1H-pyrrolo [2, 3-b] pyridin-4-amines: cross-coupling and challenges in SEM-deprotection. Molecules, 24(18), 3349. [Link]

  • Oh, Y., Oh, J. S., Kim, H. J., Kim, S. J., Lee, S. H., Park, C. H., ... & Lee, K. T. (2016). Synthesis and evaluation of 1H-pyrrolo [2, 3-b] pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Bioorganic & medicinal chemistry, 24(16), 3629-3642. [Link]

  • Google Patents. (2006). AU2006261993B2 - Pyrrolo (2, 3-B)
  • Daugulis, O., & Zaitsev, V. G. (2009). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Organic letters, 11(6), 1357-1359. [Link]

  • Al-Warhi, T., Al-Mahmoud, G. A., Al-Sha'er, M. A., Al-Tamimi, A. M., & Al-Salahi, R. (2023). Discovery of New Pyrrolo [2, 3-d] pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699. [Link]

  • Vadukoot, A. K., Sharma, S., Aretz, C. D., Kumar, S., Gautam, N., Alnouti, Y., ... & Hopkins, C. R. (2019). Synthesis and SAR studies of 1H-pyrrolo [2, 3-b] pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors. ACS medicinal chemistry letters, 10(7), 1059-1064. [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, Y., Wang, Y., & Li, Y. (2025). Synthesis and biological evaluation of novel pyrrolo [2, 3-b] pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117234. [Link]

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Application

Application Notes and Protocols: Strategic Functionalization of the 3-Carbaldehyde Group in 7-Azaindoles

Abstract The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized as a crucial bioisostere of indole.[1][2] Its unique electronic properties, conferred by the nitrogen atom in the pyridine ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized as a crucial bioisostere of indole.[1][2] Its unique electronic properties, conferred by the nitrogen atom in the pyridine ring, enhance its capacity for hydrogen bonding and can improve pharmacokinetic profiles, making it a cornerstone in the design of kinase inhibitors and other therapeutic agents.[3][4][5] Among the various functionalized 7-azaindoles, 7-azaindole-3-carbaldehyde stands out as a versatile and pivotal intermediate.[1][6] The electrophilic aldehyde group at the C3 position serves as a highly reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse molecular complexity and the construction of extensive compound libraries for drug discovery.[7][8]

This comprehensive guide provides an in-depth exploration of key functionalization techniques for the 3-carbaldehyde group of 7-azaindoles. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale and strategic considerations for each transformation. The protocols detailed herein are grounded in established, peer-reviewed literature to ensure scientific integrity and reproducibility.

Foundational Chemistry: The 7-Azaindole Core

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) structure consists of a pyrrole ring fused to a pyridine ring. This fusion creates a unique electronic landscape where the π-sufficient pyrrole ring is influenced by the π-deficient pyridine ring.[9] The aldehyde at the C3 position is readily accessible for nucleophilic attack, making it an ideal anchor point for derivatization.

Synthesis of the Key Intermediate: 7-Azaindole-3-carbaldehyde

A common and effective method for the synthesis of 7-azaindole-3-carbaldehyde is the Vilsmeier-Haack reaction, which formylates the electron-rich C3 position of the 7-azaindole ring.

Protocol: Vilsmeier-Haack Formylation of 7-Azaindole

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 equiv.) in a dry solvent like dichloromethane (DCM) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add dry N,N-dimethylformamide (DMF, 1.5 equiv.) to the cooled POCl₃ solution with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 7-azaindole (1.0 equiv.) in dry DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.

  • Extraction and Purification: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 7-azaindole-3-carbaldehyde.

Carbon-Nitrogen Bond Formation: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionalities. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent.[10] This method is highly valued for its efficiency and broad substrate scope.

Expertise & Causality: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is milder and less basic, which minimizes side reactions like the reduction of the starting aldehyde.[11] It is also moisture-tolerant and can be used in a one-pot procedure where the imine formation and reduction occur concurrently.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride
  • Reaction Setup: To a solution of 7-azaindole-3-carbaldehyde (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1-1.2 equiv.).

  • Imine Formation (Optional Pre-formation): For less reactive amines, the mixture can be stirred at room temperature for 1-2 hours to facilitate imine formation. The addition of a catalytic amount of acetic acid can accelerate this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography or crystallization.

Table 1: Comparative Data for Reductive Amination Protocols

Amine TypeReducing AgentSolventTemp (°C)Time (h)Typical Yield (%)
Primary (aliphatic)NaBH(OAc)₃DCE254-1280-95
Primary (aromatic)NaBH(OAc)₃DCE25-5012-2470-90
Secondary (cyclic)NaBH(OAc)₃THF256-1885-98
Weakly nucleophilicNaBH₃CN + cat. AcOHMeOH2512-2450-75

Carbon-Carbon Double Bond Formation: Olefination Reactions

Creating carbon-carbon double bonds from the aldehyde group opens up a vast array of synthetic possibilities, allowing for the introduction of alkenyl substituents that can act as linkers or pharmacophores. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent methods for this transformation.[12][13]

The Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide (a phosphorane) to convert an aldehyde into an alkene.[14] The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes.[13]

Expertise & Causality: For non-stabilized ylides, the reaction is typically performed under salt-free conditions at low temperatures to favor the kinetic cis-oxaphosphetane intermediate, which decomposes to the (Z)-alkene.[15] Stabilized ylides are less reactive and often require heating, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, leading to the (E)-alkene.

Protocol: Wittig Olefination with a Non-Stabilized Ylide
  • Ylide Generation: Suspend the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equiv.) in dry THF under a nitrogen atmosphere. Cool the suspension to -78 °C or 0 °C. Add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise. Stir the resulting colored solution for 30-60 minutes at that temperature.

  • Aldehyde Addition: Dissolve 7-azaindole-3-carbaldehyde (1.0 equiv.) in dry THF and add it slowly to the ylide solution at the low temperature.

  • Reaction: Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 2-12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by careful column chromatography.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion.[12][16] It offers significant advantages, most notably the formation of a water-soluble phosphate byproduct that is easily removed during work-up.[17][18] The HWE reaction almost exclusively produces the thermodynamically favored (E)-alkene.[12]

Expertise & Causality: The strong electron-withdrawing nature of the phosphonate group enhances the acidity of the adjacent C-H bond, allowing for the use of milder bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The mechanism favors the (E)-alkene due to the stereochemical preference in the formation and decomposition of the intermediate oxaphosphetane.[19]

HWE_Workflow Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde 7-Azaindole-3- carbaldehyde Aldehyde->Intermediate Alkene (E)-Alkene Product Intermediate->Alkene Elimination Byproduct Phosphate Byproduct (Water-soluble) Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.

Protocol: Horner-Wadsworth-Emmons (HWE) Olefination
  • Carbanion Generation: In a flame-dried flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in dry THF. Cool the suspension to 0 °C.

  • Phosphonate Addition: Add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equiv.) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Dissolve 7-azaindole-3-carbaldehyde (1.0 equiv.) in dry THF and add it to the phosphonate anion solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction at 0 °C with water.

  • Extraction and Purification: Extract the product with ethyl acetate. The aqueous layer will contain the phosphate byproduct. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Condensation Reactions for Heterocycle Synthesis and C-C Bond Formation

Condensation reactions provide powerful routes to extend the carbon framework and can be employed to construct new heterocyclic rings fused to or substituted on the 7-azaindole core.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base.[20][21] The reaction typically results in a C=C bond formation and is a key step in the synthesis of various functionalized molecules and heterocycles.[22][23]

Expertise & Causality: The choice of base is crucial. Weak amine bases like piperidine or pyridine are often sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[24] The reaction is driven by the formation of a stable, conjugated system and the elimination of water.

Protocol: Knoevenagel Condensation with Malononitrile
  • Reaction Setup: Dissolve 7-azaindole-3-carbaldehyde (1.0 equiv.) and malononitrile (1.1 equiv.) in a suitable solvent like ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equiv.).

  • Reaction: Heat the mixture to reflux for 2-8 hours. The product often precipitates from the reaction mixture upon cooling.

  • Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with cold solvent, and dry. If no precipitate forms, concentrate the mixture and purify by column chromatography or recrystallization.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane.[25][26] The resulting β-nitro alcohol product is highly valuable, as the nitro group can be further transformed into an amine (by reduction) or a carbonyl group (by the Nef reaction), or eliminated to form a nitroalkene.[27]

Expertise & Causality: The reaction is reversible, and conditions must be controlled to favor the product. A variety of bases can be used, from organic amines like triethylamine (TEA) to inorganic bases like potassium fluoride (KF). The choice can influence reaction rate and selectivity. The β-nitro alcohol products serve as versatile precursors for β-amino alcohols, which are important pharmacophores.

Functionalization_Pathways cluster_CN C-N Bond Formation cluster_CC_double C=C Bond Formation cluster_CC_single C-C Bond & Functional Group Intro Start 7-Azaindole-3-carbaldehyde RedAm Reductive Amination (Amine, NaBH(OAc)₃) Start->RedAm Wittig Wittig Reaction (Phosphorus Ylide) Start->Wittig HWE HWE Reaction (Phosphonate) Start->HWE Knoevenagel Knoevenagel Condensation (Active Methylene) Start->Knoevenagel Henry Henry Reaction (Nitroalkane) Start->Henry AmineProd C3-Aminomethyl Derivatives RedAm->AmineProd AlkeneProd C3-Alkenyl Derivatives Wittig->AlkeneProd HWE->AlkeneProd KnoevProd C3-Vinyl with EWGs Knoevenagel->KnoevProd HenryProd β-Nitro Alcohol Henry->HenryProd

Caption: Key functionalization pathways from 7-azaindole-3-carbaldehyde.

Protocol: Henry Reaction with Nitromethane
  • Reaction Setup: Dissolve 7-azaindole-3-carbaldehyde (1.0 equiv.) in a suitable solvent such as methanol or isopropanol.

  • Reagent Addition: Add nitromethane (used in excess, often as the solvent or co-solvent) followed by a catalytic amount of a base like triethylamine (TEA, 0.2 equiv.) or KF on alumina.

  • Reaction: Stir the mixture at room temperature for 12-48 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess nitromethane and solvent. Dissolve the residue in ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove the base, followed by brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Conclusion

7-Azaindole-3-carbaldehyde is a remarkably potent building block in the synthesis of novel chemical entities for drug discovery. The functionalization techniques detailed in this guide—reductive amination, Wittig and HWE olefinations, Knoevenagel condensation, and the Henry reaction—represent a robust and versatile toolkit for medicinal chemists. By understanding the mechanistic nuances and applying the optimized protocols provided, researchers can efficiently generate diverse libraries of 7-azaindole derivatives, accelerating the journey from hit identification to lead optimization. The strategic application of these methods is fundamental to unlocking the full therapeutic potential of the 7-azaindole scaffold.

References

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (URL: Not available)
  • Laha, J. et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. (URL: [Link])

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. (URL: [Link])

  • Guillarme, S. et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5. (URL: [Link])

  • Sharma, N. et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. (URL: [Link])

  • Sharma, N. et al. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Medicinal Chemistry. (URL: [Link])

  • Kikuta, H., & Ohshiro, Y. (1997). Functionalization of 7-Azaindole. Research Institute for Science and Technology, Kinki University. (URL: [Link])

  • Snieckus, V. et al. (2014). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie. (URL: [Link])

  • Li, W. et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers. (URL: [Link])

  • Ferreira, V. F. et al. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. (URL: [Link])

  • Ohno, H. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi. (URL: [Link])

  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate. (URL: [Link])

  • Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. (URL: [Link])

  • Yavari, I. et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. (URL: [Link])

  • Ghorai, M. K. et al. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. (URL: [Link])

  • Saify, Z. S. et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. (URL: [Link])

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize highly substituted heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize highly substituted heterocycles. The synthesis of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde presents a "perfect storm" of synthetic bottlenecks.

Standard Vilsmeier-Haack formylation conditions will almost certainly fail here. Why? First, the electron-withdrawing nature of the pyridine nitrogen severely deactivates the pyrrole ring towards electrophilic aromatic substitution [3]. Second, the bulky 2-tert-butyl group creates massive steric hindrance, physically shielding the target C3 position [4].

This guide abandons rigid templates to provide a causality-driven, self-validating framework designed to force this stubborn reaction to completion.

I. Mechanistic Workflow & Bottleneck Identification

To improve your yield, you must first understand where the reaction stalls. The standard Vilsmeier-Haack reaction fails on this substrate at two distinct stages: the initial electrophilic attack (due to steric/electronic deactivation) and the final hydrolysis (due to the extreme stability of the sterically shielded iminium intermediate)[1, 2].

Vilsmeier_Optimization SM 2-tert-butyl-7-azaindole (Electron-deficient & Sterically Hindered) Attack Electrophilic Attack at C3 (Requires 85°C Activation) SM->Attack VR Vilsmeier Reagent (POCl3 + DMF, 5.0 eq) VR->Attack Iminium Stable Iminium Salt [M + CHN(CH3)2]+ Attack->Iminium Overcomes Steric Shielding Hydrolysis Aggressive Hydrolysis (pH > 12, 70°C, 3h) Iminium->Hydrolysis Resists Standard H2O Quench Product 2-tert-butyl-1H-pyrrolo[2,3-b] pyridine-3-carbaldehyde Hydrolysis->Product Cleaves C=N Bond

Optimized Vilsmeier-Haack formylation workflow overcoming steric and electronic bottlenecks.

II. Quantitative Parameter Optimization

To overcome the dual electronic-steric deactivation, we must drastically alter the reaction stoichiometry and thermodynamics.

ParameterStandard VilsmeierOptimized for 2-t-Bu-7-AzaindoleMechanistic Rationale
Reagent Equivalents 1.1 – 1.5 eq4.0 – 6.0 eq A large excess of the electrophilic chloroiminium ion is required to drive the unfavorable equilibrium caused by the steric bulk of the tert-butyl group [2, 4].
Reaction Temperature 0 °C to RT80 °C – 90 °C The electron-deficient 7-azaindole core has a high activation energy barrier for electrophilic aromatic substitution, necessitating thermal activation [2].
Hydrolysis pH pH 7 – 8pH 12 – 14 The resulting bulky iminium salt is highly stable and resists nucleophilic attack by water. Strong hydroxide concentration is required to form the tetrahedral intermediate [1].
Hydrolysis Temp RT70 °C – 80 °C Heat is necessary to accelerate the collapse of the tetrahedral intermediate and expel dimethylamine, releasing the final aldehyde [5].

III. Self-Validating Experimental Protocol

This methodology incorporates mandatory analytical checkpoints. Do not proceed to the next step until the checkpoint criteria are met; this ensures you do not prematurely quench an incomplete reaction.

Step 1: Generation of the Vilsmeier Reagent

  • Purge a flame-dried, two-neck round-bottom flask with inert gas (N₂ or Argon).

  • Add anhydrous N,N-dimethylformamide (DMF) (10 mL per gram of starting material). DMF acts as both solvent and reactant.

  • Cool the flask to 0 °C using an ice bath.

  • Dropwise, add Phosphorus oxychloride (POCl₃) (5.0 equivalents ). The reaction is exothermic.

  • Stir at 0 °C for 30 minutes to ensure complete formation of the chloroiminium ion [1].

Step 2: Formylation (The Steric Bottleneck)

  • Dissolve 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath, allow the mixture to reach room temperature, and then attach a reflux condenser and heat to 85 °C for 16–24 hours .

  • Validation Checkpoint 1: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should not see the mass of the final aldehyde yet. You must look for the consumption of the starting material and the appearance of the iminium intermediate mass [M + 28]+ (which corresponds to [M + CHN(CH3)2 - H]+). If starting material remains, continue heating.

Step 3: Aggressive Hydrolysis (The Stability Bottleneck)

  • Once Checkpoint 1 is satisfied, cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Slowly add a 5M NaOH aqueous solution until the pH of the mixture is strictly > 12 .

  • Heat the highly basic aqueous mixture to 70 °C for 3 hours .

  • Validation Checkpoint 2: Run a second LC-MS of the aqueous mixture. The [M + 28]+ iminium peak must be completely gone, replaced by the [M + H]+ peak of the target aldehyde. Do not proceed to isolation until this conversion is 100%.

Step 4: Isolation

  • Cool the mixture to room temperature.

  • 7-Azaindoles have an acidic N-H proton. At pH 14, your product may be partially dissolved as a sodium salt. Carefully add 1M HCl dropwise to neutralize the solution to pH 7–8 .

  • The neutral 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde will precipitate as a solid.

  • Filter, wash thoroughly with cold distilled water to remove residual salts and DMF, and dry under high vacuum.

IV. Troubleshooting & FAQs

Q: My LC-MS analysis of the crude mixture shows a major peak at [M+28]+ instead of the expected aldehyde mass. What went wrong? A: You have successfully formylated the ring, but your workup failed. The [M+28]+ mass corresponds to the unhydrolyzed dimethyliminium intermediate. Because the 2-tert-butyl group sterically shields the iminium carbon, water alone cannot efficiently attack it[4]. Solution: Do not discard your mixture. Basify the aqueous layer to pH > 12 using 5M NaOH and heat to 70 °C for several hours to force the cleavage of the C=N bond[1].

Q: I am recovering 90% of my starting material after stirring for 24 hours at room temperature. Is my POCl₃ degraded? A: While degraded POCl₃ is a common issue, the primary culprit here is the inherent lack of reactivity of your substrate. The pyridine ring in 7-azaindole pulls electron density away from the C3 position, making it significantly less nucleophilic than a standard indole [3]. You must overcome this high activation energy barrier by increasing the temperature to 85 °C and using at least 5 equivalents of the Vilsmeier reagent [2].

Q: During the basic hydrolysis step, my product isn't precipitating. How do I isolate it? A: 7-Azaindoles possess a slightly acidic N-H proton (pKa ~ 12-13). If your hydrolysis solution is too basic (pH 14), the product may remain dissolved in the aqueous phase as a sodium salt. Solution: After the high-temperature basic hydrolysis is complete, cool the mixture to room temperature and carefully neutralize it to pH 7–8 using 1M HCl. This will protonate the azaindole nitrogen, causing the product to crash out of the solution.

Q: If the Vilsmeier-Haack reaction completely fails for my specific derivative, what is the best alternative? A: If steric hindrance proves insurmountable, consider the Duff reaction . Refluxing the azaindole with hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) or 33% acetic acid can successfully install a formyl group at the C3 position of deactivated indoles[5].

V. References

  • BenchChem Technical Support Team. Technical Support Center: Vilsmeier-Haack Formylation of Indoles. BenchChem. 1

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. 2

  • Popowycz, F., et al. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). IngentaConnect.3

  • SciSpace. Sequential One-Pot Vilsmeier-Haack and Organocatalyzed Mannich Cyclizations. 4

  • Chou, P., et al. Excited-State Double Proton Transfer in 3-Formyl-7-azaindole. ACS Publications. 5

Sources

Optimization

Troubleshooting low solubility issues with 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

Technical Support Center: Troubleshooting Solubility of 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde As a Senior Application Scientist, I frequently encounter challenges with the formulation of substituted 7-aza...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

As a Senior Application Scientist, I frequently encounter challenges with the formulation of substituted 7-azaindoles. 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde is a highly valuable building block and pharmacophore intermediate, often utilized for its bioisosteric relationship to purines and indoles in kinase inhibitor design 1. However, its unique structural features create a "perfect storm" for poor solubility. This guide deconstructs the physicochemical causality behind these issues and provides self-validating protocols to ensure your assays yield reliable, reproducible data.

Mechanistic Insight: The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular forces at play:

  • High Crystal Lattice Energy : The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core contains both a strong hydrogen bond donor (N1-H) and an acceptor (N7). This promotes the formation of stable intermolecular dimers and polymeric chains in the solid state, requiring significant thermodynamic energy to disrupt during dissolution 2.

  • Lipophilic Steric Bulk : The addition of a 2-tert-butyl group introduces massive lipophilicity (hydrophobicity). While beneficial for occupying hydrophobic pockets in target proteins, it drastically reduces aqueous solvation.

  • Aldehyde Reactivity : The 3-carbaldehyde group provides a hydrogen bond acceptor but is also electrophilic. In aqueous media, it can form hydrates, or worse, react with primary amines (e.g., Tris buffer) to form Schiff bases. This alters the solubility profile and can falsely appear as compound precipitation.

Visual Workflow: Solubility Troubleshooting Decision Tree

SolubilityWorkflow Start Target: 2-tert-butyl-1H-Pyrrolo[2,3-b] pyridine-3-carbaldehyde Step1 Add 100% Anhydrous DMSO (Vortex + Sonicate) Start->Step1 Check1 Is the solution optically clear? Step1->Check1 Heat Gentle Heating (37°C) Monitor for 10 mins Check1->Heat No Stock Stable Stock Solution (Aliquot & Store at -20°C) Check1->Stock Yes Heat->Check1 Re-evaluate Dilution Step-wise Dilution into Aqueous Buffer (e.g., PBS) Stock->Dilution Check2 Precipitation or Cloudiness? Dilution->Check2 Formulation Formulation Strategy: Add HP-β-CD or Co-solvents Check2->Formulation Yes Assay Proceed to Bioassay Check2->Assay No Formulation->Assay

Decision tree for troubleshooting the dissolution and aqueous formulation of 7-azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: I am trying to make a 10 mM stock in DMSO, but the powder just floats or forms a cloudy suspension. What is going wrong? A1: The issue is likely the hydration state of your solvent. DMSO is highly hygroscopic; it rapidly absorbs moisture from the atmosphere 3. Even a small percentage of water in DMSO dramatically reduces its solvating power for highly lipophilic compounds like our 2-tert-butyl derivative 4. Solution: Always use fresh, anhydrous DMSO (sealed under argon/nitrogen). If the suspension persists, utilize ultrasonic waves (sonication) to mechanically break the crystal lattice, followed by gentle heating (37°C) 3.

Q2: My compound dissolves perfectly in DMSO, but the moment I dilute it into my assay buffer (PBS, pH 7.4), it crashes out. How do I prevent this? A2: This is a classic "solvent-shift precipitation." When the DMSO stock is introduced into an aqueous environment, the local polarity changes instantly. The hydrophobic 2-tert-butyl group forces the water molecules into a highly ordered cage, which is entropically unfavorable, causing the compound to self-aggregate and precipitate. Solution: Avoid direct, single-step high-dilution. Instead, use a step-wise dilution method or incorporate a solubilizing agent. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective for 7-azaindoles because they provide a hydrophobic cavity that encapsulates the lipophilic t-butyl group while maintaining an aqueous exterior 5.

Q3: Could the buffer choice be affecting solubility? A3: Absolutely. Because this molecule contains a 3-carbaldehyde group, it is electrophilic. If you are using amine-containing buffers (like Tris or Glycine), the aldehyde can undergo a reversible condensation reaction to form a Schiff base. This alters the molecule's polarity and can lead to unexpected precipitation or loss of target activity. Stick to non-nucleophilic buffers like PBS or HEPES.

Quantitative Data Summary

To guide your formulation strategy, here is a comparative summary of relevant solvent properties and expected solubility behaviors for lipophilic 7-azaindoles.

Solvent / ExcipientDielectric Constant (ε)Solvating Role for 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehydeExpected Solubility Limit
Anhydrous DMSO46.7Primary stock solvent; disrupts H-bond dimers.> 10 mM
Methanol32.7Alternative polar aprotic/protic solvent; good for LC-MS.1 - 5 mM
PBS (pH 7.4)~80Aqueous assay medium; poor solvation due to lipophilicity.< 10 µM
10% HP-β-CD in PBSN/AHost-guest complexation; shields t-butyl group.100 - 500 µM
0.1% Tween-20N/AMicellar solubilization; reduces surface tension.10 - 50 µM

Experimental Protocols

Protocol 1: Preparation of a Self-Validating 10 mM DMSO Stock Solution Objective: Achieve complete dissolution while verifying compound integrity.

  • Preparation: Equilibrate the vial of 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh 2.02 mg of the compound (MW = 202.25 g/mol ) into a sterile, amber glass vial (aldehyde groups can be sensitive to photo-oxidation).

  • Solvent Addition: Add exactly 1.0 mL of fresh, anhydrous DMSO.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If particulates remain, place the vial in a water-bath sonicator for 10 minutes at room temperature 3.

  • Thermal Assistance: If the solution is still not optically clear, incubate in a water bath at 37°C for 5 minutes 3. Do not exceed 50°C to prevent thermal degradation.

  • Validation (Critical Step): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. The absence of a pellet confirms complete dissolution. Aliquot into single-use tubes and store at -20°C 4.

Protocol 2: Aqueous Formulation using HP-β-Cyclodextrin Objective: Prevent solvent-shift precipitation during assay dilution.

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your chosen non-nucleophilic buffer (e.g., HEPES, pH 7.4) 5.

  • Intermediate Dilution: Instead of diluting the 10 mM DMSO stock directly into the final assay volume, create a 10x intermediate stock. Slowly add 10 µL of the 10 mM DMSO stock dropwise into 90 µL of the 10% HP-β-CD buffer while vortexing continuously.

  • Equilibration: Allow the intermediate solution to sit for 15 minutes at room temperature. This provides the thermodynamic time required for the lipophilic t-butyl group to enter the cyclodextrin cavity.

  • Final Dilution: Dilute the intermediate complex into your final assay buffer. The final DMSO concentration should be kept below 1% (v/v) to avoid cellular toxicity or assay interference.

References

  • BenchChem. "Technical Support Center: Overcoming Poor Solubility of 1H-pyrrolo[2,3-b]pyridine Compounds."
  • PharmaBlock. "Azaindoles in Medicinal Chemistry."
  • BenchChem. "Troubleshooting ICA-105665 solubility issues in DMSO."
  • National Center for Biotechnology Information (PMC).
  • National Center for Biotechnology Information (PubMed).

Sources

Troubleshooting

Optimizing reaction conditions for 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde formylation

Welcome to the Technical Support Center for the synthesis of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . This guide is designed for discovery chemists and process scientists facing challenges with the Vilsmei...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . This guide is designed for discovery chemists and process scientists facing challenges with the Vilsmeier-Haack formylation of sterically hindered, electron-deficient 7-azaindole systems.

Below, you will find field-proven troubleshooting guides, mechanistic insights, optimized empirical data, and self-validating standard operating procedures (SOPs) to ensure high-yielding and reproducible formylations.

Part 1: Troubleshooting Guide & FAQs

The 7-azaindole core is inherently less reactive toward Electrophilic Aromatic Substitution (EAS) than a standard indole because the pyridine nitrogen withdraws electron density from the pyrrole ring[1]. When a bulky tert-butyl group occupies the C2 position, steric shielding at the target C3 position creates a massive kinetic barrier.

Q1: I am recovering mostly starting material when running the reaction at room temperature. Why?

A: Standard Vilsmeier-Haack conditions (0 °C to room temperature) are insufficient for this substrate. The bulky 2-tert-butyl group prevents the chloroiminium ion (Vilsmeier reagent) from adopting the necessary trajectory for C3 attack.

  • Causality: The activation energy for the formation of the Wheland intermediate is significantly elevated by steric clash.

  • Solution: Shift from kinetic to thermodynamic control. Increase the reaction temperature to 85–90 °C and use an excess (3–4 equivalents) of the Vilsmeier reagent to drive the equilibrium forward[2].

Q2: LC-MS shows a mass corresponding to an intermediate, but no aldehyde, even after an aqueous quench. What is happening?

A: You are observing the unhydrolyzed iminium salt intermediate. In unhindered indoles, the iminium salt hydrolyzes rapidly upon contact with water. However, the 2-tert-butyl group creates a hydrophobic, steric "umbrella" over the iminium carbon, severely retarding the nucleophilic attack of water.

  • Causality: Standard neutral or mildly basic workups cannot overcome the steric shielding of the iminium species.

  • Solution: Implement a forced basic hydrolysis . Instead of a simple water quench, adjust the mixture to pH 9–10 using 2M NaOH and heat the biphasic mixture to 60 °C for 2–4 hours. The hydroxide ion is a stronger nucleophile and the heat provides the necessary activation energy to collapse the intermediate into the aldehyde[3].

Q3: I am observing N-formylation as a major byproduct. How do I prevent this?

A: N-formylation is a fast, kinetically favored side reaction. However, it is reversible.

  • Causality: The pyrrole nitrogen is sterically more accessible than the C3 position.

  • Solution: Do not alter the forward reaction; instead, rely on the workup. The forced basic hydrolysis (NaOH, 60 °C) required to cleave the C3-iminium salt will simultaneously and quantitatively cleave the N-formyl group, reverting it to the desired 1H-pyrrolo[2,3-b]pyridine.

Q4: Prolonged heating is causing chlorination at the pyridine ring. How do I balance conversion and degradation?

A: Excess POCl₃ at temperatures exceeding 100 °C can lead to unwanted chlorination of the electron-deficient pyridine ring.

  • Solution: Strictly control the internal temperature at 85 °C. Furthermore, ensure the Vilsmeier reagent is pre-formed completely before adding the substrate. Unreacted POCl₃ is the primary culprit for pyridine chlorination.

Part 2: Optimization Data & Reaction Metrics

To establish a self-validating protocol, we evaluated multiple parameter sets. The data below demonstrates the causality between thermal/chemical driving forces and product yield.

Condition SetPOCl₃ (eq)Internal Temp (°C)Hydrolysis ProtocolLC-MS Observation / Yield
Standard 1.525 °CH₂O quench, 25 °C95% Starting Material Recovery
Intermediate 3.060 °CH₂O quench, 25 °C40% Iminium salt, 10% Aldehyde
Optimized 4.085 °C2M NaOH, 60 °C, 3h>85% Aldehyde (Target Product)
Harsh 6.0110 °C2M NaOH, 60 °C, 3h60% Aldehyde, 20% Chlorinated byproduct

Part 3: Mechanistic & Workflow Visualizations

Workflow Step1 1. Vilsmeier Reagent Prep DMF + POCl3 (0 °C, 30 min) Step2 2. Substrate Addition 2-t-Bu-7-Azaindole in DMF Step1->Step2 Step3 3. Thermodynamic Heating 85 °C for 12 hours Step2->Step3 Step4 4. Forced Basic Hydrolysis 2M NaOH, 60 °C, 3 hours Step3->Step4 Step5 5. Isolation & Purification Precipitation & Filtration Step4->Step5

Fig 1: Optimized Vilsmeier-Haack workflow for sterically hindered 7-azaindoles.

Mechanism VR Chloroiminium Ion (Electrophile) Wheland Wheland Intermediate (High Energy) VR->Wheland C3 Attack (Requires Heat) Sub 2-t-Bu-7-Azaindole (Nucleophile) Sub->Wheland Iminium Sterically Shielded Iminium Salt Wheland->Iminium -HCl Fast Product 3-Carbaldehyde Target Product Iminium->Product NaOH / H2O Forced Hydrolysis

Fig 2: Mechanistic pathway of 2-tert-butyl-7-azaindole C3-formylation.

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual and thermal cues are embedded to ensure the user can verify the success of each step in real-time.

Reagents:

  • 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (4.0 eq, 40 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

  • 2M Sodium Hydroxide (NaOH) aqueous solution

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation:

    • Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (10 mL) and cool to 0 °C using an ice bath.

    • Add POCl₃ (3.73 mL, 40 mmol) dropwise over 15 minutes.

    • Self-Validation Check: The solution will turn pale yellow and a slight exotherm will be observed. Stir at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium ion.

  • Substrate Addition:

    • Dissolve the 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine (1.74 g, 10 mmol) in a minimal amount of anhydrous DMF (2 mL).

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • Thermodynamic Heating (EAS Step):

    • Remove the ice bath and equip the flask with a reflux condenser.

    • Heat the reaction mixture to an internal temperature of 85 °C for 12 hours.

    • Self-Validation Check: The reaction mixture will transition to a deep orange/red viscous solution. LC-MS aliquot (quenched in methanol) should show the mass of the iminium intermediate, with <5% starting material remaining.

  • Forced Basic Hydrolysis:

    • Cool the reaction mixture to 0 °C.

    • Caution: Slowly quench the reaction by adding crushed ice (20 g), followed by the careful, dropwise addition of 2M NaOH until the pH reaches 9–10.

    • Heat the resulting biphasic mixture to 60 °C for 3 hours.

    • Self-Validation Check: Monitor by LC-MS. The peak corresponding to the iminium salt will disappear, replaced entirely by the target aldehyde mass. Any N-formylated byproducts will also revert to the target mass during this phase.

  • Isolation:

    • Cool the mixture to room temperature. The product will precipitate as an off-white to pale yellow solid.

    • Filter the solid under vacuum, wash thoroughly with cold water (3 x 15 mL) to remove residual DMF and salts, and dry under high vacuum at 45 °C overnight.

References

  • Synthesis of 3-Formylindoles via Electrochemical Decarboxylation of Glyoxylic Acid with an Amine as a Dual Function Organocatalyst Source: Organic Letters - ACS Publications URL:[Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: Academia.edu URL:[Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: ResearchGate URL:[Link]

Sources

Optimization

Purification and chromatography methods for 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

Welcome to the Technical Support Center. As application scientists, we recognize that isolating highly functionalized 7-azaindole derivatives like 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde presents unique chr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we recognize that isolating highly functionalized 7-azaindole derivatives like 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde presents unique chromatographic challenges. The compound's architecture—combining an amphoteric pyrrolo[2,3-b]pyridine core, a bulky lipophilic tert-butyl group, and a reactive 3-carbaldehyde moiety—requires a highly controlled purification environment to prevent yield loss, degradation, and irreversible chemisorption[1].

This guide provides field-proven troubleshooting strategies, standardized protocols, and self-validating workflows designed for researchers and drug development professionals synthesizing 7-azaindole pharmacophores, which are critical in developing potent kinase and helicase (e.g., DDX3) inhibitors[2].

I. Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing and low recovery during standard silica gel chromatography?

  • The Causality: The pyridine-like nitrogen (N7) in the 7-azaindole core possesses a localized lone pair in an sp² orbital, rendering it significantly basic (pKa ~4.6). Standard silica gel contains uncapped silanol groups (pKa ~5–7) that act as strong hydrogen-bond donors and weak acids. As your compound travels down the column, it engages in strong, reversible acid-base interactions with the stationary phase, leading to severe band broadening (tailing) and irreversible chemisorption[1].

  • The Solution: You must deactivate the silica. Add 1% (v/v) Triethylamine (Et₃N) or aqueous ammonia to your mobile phase. The Et₃N competitively binds to the acidic silanols, neutralizing the column and allowing the 7-azaindole to elute as a sharp, Gaussian peak.

  • Self-Validation System: Run a 2D TLC. Spot the crude mixture, run dimension 1 in standard EtOAc/Hexanes, dry the plate, and run dimension 2 in EtOAc/Hexanes + 1% Et₃N. A shift from a streaked line to a tight, circular spot confirms the necessity of the base modifier.

Q2: My isolated product shows a secondary, more polar spot on TLC after a few days of storage. What is happening?

  • The Causality: The 3-carbaldehyde group is highly electrophilic and susceptible to two primary degradation pathways. First, prolonged exposure to atmospheric oxygen and light—often catalyzed by trace metals in silica—causes auto-oxidation of the aldehyde into a carboxylic acid. Second, if alcoholic solvents (e.g., methanol) are used during purification in the presence of acidic silanols, reversible hemiacetal or acetal formation occurs.

  • The Solution: Avoid prolonged residence times on silica. Evaporate fractions at low temperatures (< 35°C) and store the purified solid under an inert argon atmosphere at -20°C. Never use methanol in your mobile phase for this specific intermediate.

Q3: The compound "oils out" instead of crystallizing during final purification. How can I induce crystallization?

  • The Causality: The 2-tert-butyl group introduces massive steric bulk and lipophilicity. This disrupts the planar π-π stacking typically observed in indole and azaindole systems, which normally drives crystallization[3]. When the solvent system is too lipophilic or cooling is too rapid, the lattice energy is insufficient to overcome the solvation energy, resulting in a supercooled liquid (an oil) rather than a crystalline solid[1].

  • The Solution: Utilize a solvent/anti-solvent precipitation strategy. Dissolve the oil in a minimum amount of hot, polar aprotic solvent (e.g., Ethyl Acetate), and titrate in a non-polar anti-solvent (e.g., cold Heptane) dropwise until the cloud point is reached. Seed the solution with a pure crystal and allow it to cool at a strictly controlled rate (e.g., 5°C per hour).

II. Degradation Pathways & Workflow Visualizations

To understand the specific vulnerabilities of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde during purification, refer to the degradation pathway and optimized workflow diagrams below.

DegradationPathway Target 2-t-Butyl-1H-Pyrrolo[2,3-b] pyridine-3-carbaldehyde Oxidation Auto-Oxidation (O2, Light, Trace Metals) Target->Oxidation AcidCat Acid Catalysis (Silanols + Alcohols) Target->AcidCat AcidImpurity Carboxylic Acid Derivative (Irreversible) Oxidation->AcidImpurity AcetalImpurity Acetal / Hemiacetal (Reversible) AcidCat->AcetalImpurity

Caption: Common degradation pathways of 3-carbaldehyde groups during purification.

ChromatographyWorkflow Step1 Crude 7-Azaindole Mixture Step2 TLC Optimization (Identify Tailing) Step1->Step2 Step3 Silica Deactivation (1% Et3N in Mobile Phase) Step2->Step3 Tailing Observed Step4 Dry Loading on Celite (Minimize Band Broadening) Step3->Step4 Step5 Gradient Elution (Monitor Fractions) Step4->Step5 Step6 Low-Temp Concentration (< 35°C) Step5->Step6 Pure Fractions Step7 Pure 2-t-Butyl-7-Azaindole Derivative Step6->Step7

Caption: Optimized chromatographic workflow for basic 7-azaindole derivatives.

III. Quantitative Data: Chromatography Optimization

The following table summarizes the empirical performance of various stationary and mobile phase combinations for isolating 7-azaindole derivatives. Note the drastic improvement in the Tailing Factor (Tf) when base modifiers are introduced[4].

Stationary PhaseMobile Phase SystemAdditiveRetardation Factor (Rf)Tailing Factor (Tf)Product Recovery (%)
Standard Silica (60 Å)EtOAc / Hexanes (30:70)None0.25 (Severe Streak)> 3.0< 55%
Standard Silica (60 Å) EtOAc / Hexanes (30:70) 1% Et₃N 0.35 (Tight Spot) 1.1 94%
Basic AluminaEtOAc / Hexanes (20:80)None0.421.288%
C18 Reverse PhaseMeCN / Water (60:40)0.1% TFA0.551.096%

IV. Standardized Experimental Protocol: Base-Deactivated Flash Chromatography

To ensure high-fidelity purification of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, follow this self-validating methodology:

Step 1: Mobile Phase Preparation Prepare a solvent system of 20% Ethyl Acetate in Hexanes. Add exactly 1% (v/v) Triethylamine (Et₃N) to the entire batch. Scientific Rationale: Pre-mixing ensures the basic modifier is uniformly distributed, preventing a "breakthrough" front of un-neutralized silica that would ruin resolution.

Step 2: Column Packing (Slurry Method) Mix standard silica gel (230–400 mesh) with the Et₃N-modified solvent to create a uniform slurry. Pour into the glass column. Caution: The neutralization of acidic silanols by Et₃N is mildly exothermic. Allow the column bed to equilibrate and cool to room temperature before loading the sample.

Step 3: Dry Loading Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM). Add a small amount of Celite (not silica, to avoid localized aldehyde degradation) and evaporate the DCM under reduced pressure to create a free-flowing powder. Load this powder evenly onto the top of the column bed. Self-Validation Check: Ensure the loaded band is perfectly horizontal. An uneven band will cause solvent channeling, negating the resolution gained from the base modifier.

Step 4: Elution and Fractionation Elute the column using positive nitrogen pressure. Collect fractions in clean test tubes. Monitor the elution using TLC plates that have been pre-run in the Et₃N-modified solvent to ensure accurate Rf representation.

Step 5: Concentration and Isolation Pool the fractions containing the pure product. Evaporate the solvent under reduced pressure using a rotary evaporator. Critical: Keep the water bath strictly below 35°C to prevent thermal degradation or oxidation of the 3-carbaldehyde group. Purge the final flask with Argon prior to storage.

V. References[2] Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach, PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIeu1E6u4aH5Q5EZhNXCy9uxJOJNqWG73IQN6WP4y3G2lBwmxTrIs5IaaN7hafOyRn2uJGSxCCEPIjCmIsUGkzdO4H93D5gL2Dao4So9xTGN_wDSjax03-8k2uI7KQGeJmhytf[4] Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole, ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXXEX1w1d3yvY21LQLjP9wBWzHd1tRex9GDMpTA7Wa3ovfmE_-tVB0deKZbk4cA3LHEXczv_zpUsMGmqH_nVUozQY0k3d9Lo_AZ-Ti9Mm_JsW5-ZI5E_iqwKRbAqTZEKCtl9U8Y28rVmNXPGI=[1] Technical Support Center: Refining the Purification of 7-Azaoxindole Derivatives, Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_zXmD4uFzAfsv0gtCH-wFGXTp2VTYwZZrTOqFJUiRuWWZX0G7jokNLDaZXPJfn3ZzUVQmieCGW5HTP9vvYlkKOdY-9fnYmjSNNVPv1najgOIfpjkLpwHbc2JaRiu0Z3We6TvOhZ6JIXIkyi5Yv61siy60Q3HT2kYnpDofB031RmKAxqr-eauaYZUFH9YjnA0OtXuIaMDJpNFiyvEuuw-Sh0LSkAu6T_bH59Ak[3] Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines, PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqdTEyQ_dmUQQKJvzZcAI3lo2y_9a1qGoBn-MkbJYZM9HSegs9GBLXhxrs2Yad-xQM9y2QwleVgp45NEwjr5paGPMCaxP7yhI0t829lHDlvmX3W0Sib6VG1w-y8jTm_CzS2IhQqWvWbOjq6mM=

Sources

Troubleshooting

Minimizing side reactions during the synthesis of 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

Welcome to the dedicated technical support guide for the synthesis of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical heterocyclic building block. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the C3-carbaldehyde derivative serves as a versatile intermediate for introducing diverse functionalities.[1][2]

The following guide moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered challenges. My goal is to equip you with the causal understanding needed to not only execute the synthesis but also to intelligently troubleshoot and optimize it for your specific application. The primary focus will be on the most common and effective synthetic route: the Vilsmeier-Haack formylation.[3][4]

Core Workflow: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich heteroaromatic compounds.[5] It involves the reaction of the substrate with an electrophilic chloroiminium salt (the "Vilsmeier reagent"), which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][6] The subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Vilsmeier-Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis & Isolation DMF DMF Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Reagent POCl3 POCl₃ POCl3->Reagent Iminium Iminium Salt Intermediate Reagent->Iminium Electrophilic Attack at C3 Substrate 2-tert-butyl-1H- pyrrolo[2,3-b]pyridine Substrate->Iminium Workup Aqueous Workup (Hydrolysis) Iminium->Workup Product Target Aldehyde Workup->Product

Caption: High-level workflow for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol
  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30-60 minutes. The solution may be colorless to pale yellow.[7]

  • Substrate Addition: Dissolve 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane or DMF) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup (Hydrolysis): Cool the reaction mixture back to 0°C and carefully pour it into a beaker containing crushed ice and water. This step is exothermic and hydrolyzes the intermediate.

  • Neutralization & Extraction: Basify the aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. The product may precipitate. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Troubleshooting Guide & Diagnostics

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or zero. What are the most probable causes?

This is a frequent issue that typically points to problems in the initial steps of the reaction.

  • Cause 1: Inactive Vilsmeier Reagent. The chloroiminium salt is highly moisture-sensitive. The use of non-anhydrous DMF or POCl₃ that has degraded over time will prevent its formation. The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations, so its quality is paramount.[5]

    • Solution: Always use freshly opened bottles or properly stored anhydrous solvents. Ensure all glassware is rigorously flame-dried or oven-dried before use.

  • Cause 2: Incorrect Stoichiometry or Order of Addition. An insufficient amount of the formylating agent will lead to incomplete conversion. Adding the reagents in the wrong order or too quickly at an elevated temperature can cause decomposition.

    • Solution: Strictly follow the protocol of adding POCl₃ to cooled DMF. A slight excess of the Vilsmeier reagent (1.2-1.5 equivalents) is often beneficial to drive the reaction to completion.

  • Cause 3: Incomplete Reaction. The 2-tert-butyl-7-azaindole is an electron-rich heterocycle, but formylation may still require thermal input to proceed at a reasonable rate.[4]

    • Solution: After adding the substrate at 0°C, ensure the reaction is gently heated (e.g., 40-60°C). Monitor the consumption of the starting material by TLC or LC-MS before initiating workup.

  • Cause 4: Product Loss During Workup. The aldehyde product can have some aqueous solubility, especially if the pH is not properly adjusted. Furthermore, the intermediate iminium salt requires complete hydrolysis to yield the aldehyde.

    • Solution: Ensure the aqueous layer is thoroughly extracted multiple times. Adjust the pH carefully to 8-9; a pH that is too acidic or too basic can lead to degradation or keep the product in the aqueous phase.

Q2: My crude material shows multiple spots on TLC, with one major impurity. What side reaction is occurring?

The presence of multiple products indicates a loss of selectivity. The structure of the 7-azaindole core presents several possibilities.

  • Cause 1: Di-formylation. Under harsh conditions (high temperature, large excess of Vilsmeier reagent), a second formyl group may be added to the molecule. This could occur at the N1 position of the pyrrole ring or another position on the pyridine ring.

    • Solution: Use a controlled stoichiometry of the Vilsmeier reagent (1.2 eq.). Avoid excessive heating; maintain the reaction temperature below 70°C.

  • Cause 2: N1-Formylation. The pyrrole nitrogen is nucleophilic and can be formylated, though this is often reversible upon aqueous workup. If a stable N-formyl product is observed, it suggests the workup was not sufficient to hydrolyze it.

    • Solution: Ensure the hydrolysis step is performed for an adequate duration. Adding a small amount of acid during workup before basification can sometimes help cleave the N-formyl group, but this must be done cautiously to avoid product degradation.

  • Cause 3: Chlorination. While less common on this substrate compared to phenols, the combination of POCl₃ and DMF can act as a chlorinating agent under certain conditions, potentially leading to substitution on the pyridine ring.[8]

    • Solution: This is typically a result of high reaction temperatures. Adhering to the recommended thermal profile should minimize this side reaction.

Side_Reactions cluster_main Reaction Conditions Start 2-tert-butyl-1H- pyrrolo[2,3-b]pyridine Reagent + Vilsmeier Reagent Product Desired Product (C3-Formylation) Reagent->Product Controlled Temp. 1.2 eq. Reagent Side1 Side Product 1 (Di-formylation) Reagent->Side1 High Temp. >2.0 eq. Reagent Side2 Side Product 2 (N1-Formylation) Reagent->Side2 Incomplete Hydrolysis

Caption: Key side reactions and the conditions that favor them.

Q3: I'm having difficulty purifying the product by column chromatography. It seems to streak or decompose on silica. What should I do?

Purification can be challenging for nitrogen-containing heterocycles, which can interact strongly with the acidic surface of silica gel.

  • Cause 1: Acidic Silica Gel. Standard silica gel is acidic and can cause degradation of acid-sensitive compounds or lead to poor separation (streaking). The aldehyde product may be sensitive to these conditions.

    • Solution: Deactivate the silica gel by preparing a slurry with your eluent system containing a small amount of a neutralizer, such as triethylamine (~0.5-1%). Alternatively, use pre-treated neutral silica or alumina for chromatography.

  • Cause 2: Incorrect Eluent System. An eluent system with improper polarity will fail to provide good separation between your product and impurities.

    • Solution: Systematically test solvent systems using TLC. A common starting point for compounds of this nature is a mixture of hexanes and ethyl acetate. If the product is streaking, adding a small amount of methanol or triethylamine to the mobile phase can improve the peak shape.

  • Cause 3: Product Instability. The aldehyde may be somewhat unstable over long periods, especially when adsorbed on a stationary phase.

    • Solution: Perform the chromatography as quickly as possible. Use a slightly higher pressure ("flash" chromatography) to speed up the process. Combine and concentrate the pure fractions immediately after collection. Store the final product under an inert atmosphere at a low temperature.

Frequently Asked Questions (FAQs)

  • Q: How can I be sure my Vilsmeier reagent has formed correctly?

    • A: While typically used in situ, the formation of the Vilsmeier reagent from POCl₃ and DMF results in the formation of a solid salt if concentrated.[9] In a solution, a slight increase in viscosity and a color change to pale yellow or orange can be indicative, though a colorless solution is also common and does not indicate a problem.[7] The most reliable confirmation is the successful conversion of your substrate.

  • Q: Are there alternatives to the POCl₃/DMF system?

    • A: Yes, other reagents can be used to generate the Vilsmeier reagent. Oxalyl chloride or thionyl chloride can be used in place of POCl₃.[6] However, the POCl₃/DMF system is the most common, cost-effective, and well-documented for this type of transformation.[4]

  • Q: What are the critical safety precautions when working with POCl₃?

    • A: Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). Ensure you have a quenching agent (like a dry solvent followed by slow addition of a basic solution) readily available.

Data & Troubleshooting Summary

Table 1: Recommended Reaction Parameters

Parameter Recommended Value Rationale
Solvent Anhydrous DMF or DCE Ensures reagent stability and substrate solubility.
POCl₃ to DMF Ratio 1 : 2.5-3.0 (molar eq.) Ensures DMF is the limiting reagent for reagent formation.
Vilsmeier Reagent 1.2 - 1.5 eq. (to substrate) A slight excess drives the reaction to completion.
Reagent Formation Temp. 0 - 5 °C Controls the exothermic reaction between POCl₃ and DMF.
Reaction Temperature 40 - 60 °C Provides sufficient energy for electrophilic substitution.
Reaction Time 2 - 6 hours Typical duration; should be monitored by TLC/LC-MS.

| Workup pH | 8 - 9 | Ensures the product is in its neutral, extractable form. |

Table 2: Troubleshooting at a Glance

Symptom Potential Cause(s) Suggested Corrective Action(s)
No reaction Wet reagents/solvents; degraded POCl₃. Use fresh, anhydrous reagents and flame-dried glassware.
Low conversion Insufficient heating; insufficient reagent. Increase reaction temp to 40-60°C; use 1.2-1.5 eq. of Vilsmeier reagent.
Multiple products High temperature; large excess of reagent. Maintain temp <70°C; limit reagent to <1.5 eq.
Product streaks on TLC Acidic silica gel. Add 0.5% triethylamine to the eluent or use neutral alumina.

| Low isolated yield | Incomplete extraction during workup. | Ensure pH is 8-9; extract aqueous layer multiple (3-4) times. |

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Dihydro-7-azaindole.
  • Shiri, M., & Zolfigol, M. A. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Collum, D. B., & Singh, K. J. (n.d.).
  • Benchchem. (n.d.).
  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
  • (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Aarhus, et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
  • (n.d.). Azaindole synthesis. Organic Chemistry Portal.
  • Kumar, V., et al. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction.
  • (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • (2023, June 14).
  • (n.d.). Vilsmeier Reagent. Enamine.
  • (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps.
  • (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • (n.d.). Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • (n.d.). Methyl 1H-pyrrolo 2,3-b pyridine-4-carboxylate AldrichCPR 351439-07-1. Sigma-Aldrich.
  • (2013, March 28).
  • (2021, June 19). Vilsmeier-Haack Reaction. YouTube.
  • (n.d.). 2-(tert-butyl)-1h-pyrrolo[2,3-b]pyridine. PubChem.
  • (n.d.). 2-tert-Butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Santa Cruz Biotechnology.
  • (n.d.).
  • (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • (2025, July 24). 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde (9CI) | 394223-03-1. ChemicalBook.
  • (n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing.
  • (n.d.). Synthesis of pyrrolo [2, 3 - b] pyridines.
  • (n.d.). Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
  • (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • (n.d.).
  • (n.d.). 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine. NextSDS.
  • (n.d.). 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. Sigma-Aldrich.

Sources

Optimization

Resolving stability and degradation issues of 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This valuable building block, while versatile,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This valuable building block, while versatile, can present stability and degradation challenges. This guide provides in-depth troubleshooting advice and detailed protocols to ensure the integrity of your experiments and the reliability of your results.

Understanding the Stability Profile of 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

The stability of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily influenced by its key functional groups: the 7-azaindole (pyrrolo[2,3-b]pyridine) core, the C3-aldehyde, and the C2-tert-butyl group. The electron-rich pyrrole ring fused to the electron-deficient pyridine ring creates a unique electronic environment. The aldehyde group is a primary site of reactivity and potential degradation, particularly through oxidation. The bulky tert-butyl group offers steric protection to the adjacent pyrrole nitrogen and the C3-aldehyde, which can influence reaction rates and degradation pathways compared to non-substituted analogs.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the handling, storage, and use of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Issue 1: My solid sample of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has developed a yellowish or brownish tint over time.

  • Question: What is causing the discoloration of my solid sample, and is it still usable?

  • Answer: Discoloration of solid aromatic aldehydes is often an indicator of gradual oxidation. The aldehyde group is susceptible to air oxidation, which can be accelerated by exposure to light and elevated temperatures. This process can lead to the formation of the corresponding carboxylic acid (2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) and potentially other colored polymeric impurities.

    While minor discoloration may not significantly impact the outcome of some reactions, it is crucial to assess the purity of the material before use, especially for sensitive applications. A purity check using HPLC or NMR is highly recommended. For long-term storage, it is best to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a refrigerator or freezer.

Issue 2: I am observing a new, more polar peak in the HPLC analysis of my reaction mixture containing 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

  • Question: My reaction is conducted under basic conditions, and I'm seeing a significant new peak in my HPLC chromatogram. What could this be?

  • Answer: The primary suspect for a more polar impurity, especially under basic conditions, is the over-oxidation product, 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Aromatic aldehydes are known to be more susceptible to oxidation under basic conditions.[1] This can occur if the reaction is exposed to air for extended periods.

    Additionally, the 7-azaindole ring system itself can be susceptible to degradation under strongly alkaline conditions, potentially leading to ring-opened products, although this is generally less common than aldehyde oxidation.[2][3]

    Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.

    • Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.

    • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of side reactions.

    • Analysis of the Impurity: If possible, isolate the impurity for characterization by LC-MS or NMR to confirm its identity. The expected mass of the carboxylic acid would be 16 atomic mass units higher than the starting aldehyde.

Issue 3: My reaction yield is consistently low when using 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in reactions involving strong acids.

  • Question: I am attempting a reaction that requires a strong acid catalyst, but my yields are poor, and I see multiple unidentified byproducts. Why is this happening?

  • Answer: The 7-azaindole core of the molecule is basic at the pyridine nitrogen (N7) and can be protonated under strongly acidic conditions.[4] Protonation of the pyridine ring can deactivate the pyrrole ring towards certain electrophilic substitutions. More importantly, the pyrrole ring itself is known to be unstable in strong, non-aqueous acids, leading to polymerization or decomposition.[5][6]

    Troubleshooting Steps:

    • Choice of Acid: If possible, switch to a milder acid catalyst. Lewis acids may be a suitable alternative to strong Brønsted acids.

    • Protecting Groups: Consider protecting the pyrrole nitrogen (N1) with a suitable protecting group, such as a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, before performing reactions that require harsh acidic conditions.[7]

    • Temperature Control: Maintain low temperatures during the reaction to minimize acid-catalyzed degradation.

Issue 4: I am performing a photochemical reaction, and my starting material is degrading rapidly.

  • Question: My 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde seems to be unstable to the light source I am using. What is the cause of this photodecomposition?

  • Answer: Azaindole derivatives are known to be photosensitive.[2][3] Upon absorption of UV light, the 7-azaindole scaffold can undergo complex photochemical reactions, including the potential for ring cleavage or rearrangement. The presence of the aldehyde group may also contribute to photochemical reactivity.

    Troubleshooting Steps:

    • Wavelength Selection: If your experimental setup allows, use a longer wavelength light source to minimize high-energy UV exposure.

    • Photostabilizers/Quenchers: Consider the addition of a photostabilizer or a triplet quencher to the reaction mixture if it does not interfere with your desired transformation.

    • Minimize Exposure Time: Limit the exposure of your compound to the light source to the minimum time required for the reaction.

    • Control Experiments: Run control experiments in the dark to confirm that the observed degradation is indeed light-induced.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for troubleshooting and developing stable formulations.

Oxidative Degradation

The most probable degradation pathway for 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the oxidation of the aldehyde group to the corresponding carboxylic acid. This is a common fate for aromatic aldehydes and can be initiated by atmospheric oxygen, especially in the presence of light, heat, or basic conditions.[8][9]

Oxidative Degradation cluster_main Oxidative Degradation Pathway Start 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Product 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Start->Product [O] (Air, light, heat, base)

Oxidative degradation of the aldehyde.
Hydrolytic Degradation

Under harsh acidic or basic conditions, the pyrrole ring of the 7-azaindole core can be susceptible to hydrolysis, leading to ring-opened products. This is generally less favorable than aldehyde oxidation but can occur under extreme pH conditions.[2][3]

Hydrolytic Degradation cluster_main Hydrolytic Degradation Pathway Start 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Product Ring-Opened Products Start->Product H₂O / H⁺ or OH⁻ (Strong acid/base)

Potential hydrolytic degradation of the pyrrole ring.
Photodegradation

Exposure to UV light can lead to complex degradation pathways for the 7-azaindole scaffold. The exact products can be numerous and difficult to characterize, often involving radical mechanisms and rearrangements.[3][10]

Photodegradation cluster_main Photodegradation Pathway Start 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Product Complex Mixture of Degradation Products Start->Product hν (UV light)

Photodegradation of the 7-azaindole core.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C or frozen.Reduces the rate of potential oxidative and hydrolytic degradation.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Minimizes exposure to atmospheric oxygen, a key driver of aldehyde oxidation.
Light Protect from light by storing in an amber vial or in the dark.Prevents photodegradation of the sensitive 7-azaindole ring system.
Container Use a tightly sealed, airtight container.Prevents moisture and air from entering the container.

Experimental Protocol: Stability-Indicating HPLC-UV/MS Method

This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the purity of 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and resolve it from its potential degradation products. Method optimization will be necessary for specific applications.[11][12][13]

Instrumentation and Reagents
  • HPLC or UHPLC system with a UV/PDA detector and coupled to a mass spectrometer (ESI or APCI source).[14]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm or 2.1 x 100 mm, 1.8 µm for UHPLC).

  • Acetonitrile (HPLC or LC-MS grade).

  • Water (HPLC or LC-MS grade).

  • Formic acid (LC-MS grade).

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min (for 4.6 mm ID column) or 0.4 mL/min (for 2.1 mm ID column)
Column Temperature 30°C
Detection (UV) 254 nm and 320 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50)
Mass Spectrometry Conditions (for identification)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Sample Preparation for Forced Degradation Studies

To validate the stability-indicating nature of the method, forced degradation studies should be performed.[3]

  • Acid Hydrolysis: Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve the compound in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., ICH option 1 or 2).

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

Analyze all stressed samples along with an unstressed control sample using the developed HPLC-UV/MS method. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Analytical Workflow cluster_workflow Stability-Indicating Method Workflow Start Prepare Stressed Samples (Acid, Base, Oxidative, Photo, Thermal) HPLC HPLC Separation (C18 Column, Gradient Elution) Start->HPLC UV UV/PDA Detection (Purity Assessment) HPLC->UV MS Mass Spectrometry (Degradant Identification) HPLC->MS Validation Method Validation (Specificity, Linearity, Accuracy, Precision) UV->Validation MS->Validation

Workflow for developing and validating a stability-indicating HPLC-MS method.

References

  • BioResources. (2020).
  • Organic Process Research & Development. (2022).
  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • ResearchGate. (2018).
  • ResearchGate.
  • ResearchGate. Oxidative degradation of fragrant aldehydes.
  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • RosDok. (Year not specified). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Chemistry Stack Exchange. (2017).
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • PMC. The Azaindole Framework in the Design of Kinase Inhibitors.
  • PubMed. (2002). The Concerted Mechanism of Photo-Induced Biprotonic Transfer in 7-azaindole Dimers: A Model for the Secondary Evolution of the Classic C2h Dimer and Comparison of Four Mechanisms.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • ACS Combinatorial Science. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Journal of Applied Pharmaceutical Science. (2025).
  • Books. (Year not specified).
  • Wikipedia. Pyrrole.
  • RSC Publishing. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI.
  • Scribd. Acidic and Basic Character of Pyrrole.
  • SlideShare. (Year not specified). Heterocyclic Compounds.
  • Benchchem. troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • PMC. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
  • Benchchem.
  • Benchchem. A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.
  • Chemical Science (RSC Publishing). (2024). Driving tert-butyl axial: the surprising cyclopropyl effect.
  • Benchchem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • ResearchGate. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry.
  • ResearchGate. New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes.
  • ChemRxiv. Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values.
  • PubMed. (2022).
  • Chemistry LibreTexts. (2021). 22.
  • SciSpace. (Year not specified).
  • ResearchGate. (2025). Scalable synthesis and properties of 7-methyl-4-azaindole.
  • CHIMIA. (Year not specified).
  • 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition.
  • Bar-Ilan University. (2010). Thermal motion of tert-butyl groups III.
  • IRJPMS. (Year not specified).
  • IJTSRD. (2021).
  • PMC. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.
  • PMC.
  • Journal of Pharmaceutical and Biomedical Analysis. (2023).
  • Organic Syntheses Procedure. Pyrrole-2-carboxaldehyde.
  • Quora. (2017). Between toluene and tert-butylbenzene, which one is more susceptible to an electrophilic substitution reaction?
  • PMC.
  • PMC. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents.
  • Google Patents. AU2022319753A1 - Pyrrolo[2,3-b]pyridine pgdh inhibitors and methods of making and using.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde vs. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

Executive Summary & Chemical Context The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, widely utilized in the development of kinase inhibitors and broad-spectrum antivirals due t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, widely utilized in the development of kinase inhibitors and broad-spectrum antivirals due to its unique hydrogen-bonding profile. Within this chemical space, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 4649-09-6) serves as a foundational building block. However, introducing a bulky substituent at the C2 position—yielding 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1049676-91-6)—fundamentally alters the molecule's reactivity.

As a Senior Application Scientist, I have designed this guide to objectively compare the synthetic performance of these two analogs. By analyzing the steric and electronic causality behind their divergent behaviors, this guide provides researchers with the necessary protocol adjustments to successfully functionalize these critical intermediates.

Mechanistic Analysis: Steric Shielding vs. Electronic Effects

The primary differentiator between these two compounds is the massive steric exclusion zone generated by the C2 tert-butyl group.

  • The Unsubstituted Scaffold: 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde features an unhindered N1-H and a highly accessible C3-aldehyde. This functional group acts as a highly reactive electrophilic center, readily participating in condensation, nucleophilic addition, and olefination reactions without the need for extreme forcing conditions 1.

  • The C2-tert-Butyl Effect: The tert-butyl group exerts a strong inductive (+I) electron-donating effect, marginally reducing the electrophilicity of the C3-carbonyl. However, the dominant force is steric hindrance. The bulky group restricts conformational interconversions 2, forcing the carbonyl oxygen to point away from the C2 position. Furthermore, it physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack at C3 and severely impacts the efficiency of N-arylation and cross-coupling at the adjacent N1 position 3.

Quantitative Performance Comparison

The following table summarizes the comparative yields and kinetic profiles of both compounds across standard synthetic transformations.

TransformationReagents & Conditions1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
Reductive Amination Benzylamine (1.2 eq), NaBH(OAc)₃, DCE, 25°C>95% yield (2 hours)<20% yield (24 hours, mostly recovered SM)
Forced Amination Benzylamine (1.2 eq), Ti(OiPr)₄, NaBH₃CN, 60°CN/A (Standard conditions suffice)82% yield (12 hours)
N1-Alkylation MeI (1.5 eq), NaH, DMF, 0°C to 25°C98% yield (1 hour)45% yield (12 hours)
N1-Arylation PhI (1.2 eq), CuI, K₃PO₄, 110°C85% yield (8 hours)<5% yield (Sterically blocked)
Grignard Addition PhMgBr (1.1 eq), THF, 0°C92% yield (1 hour)65% yield (requires 2.0 eq, 4 hours)

Pathway Visualization

Reactivity_Comparison cluster_0 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde cluster_1 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde A Unsubstituted C2 Open N1 & C3 B Fast N-Alkylation High Yield A->B C Standard Reductive Amination (rt) A->C D Bulky t-Butyl at C2 Steric Shielding E Sluggish/Blocked N-Alkylation D->E F Forced Reductive Amination (Heat/LA) D->F

Divergent reactivity pathways caused by C2 steric shielding in 7-azaindole-3-carboxaldehydes.

Experimental Workflows & Self-Validating Protocols

To successfully utilize the 2-tert-butyl substituted analog, researchers must abandon standard room-temperature protocols and adopt forced conditions. Below are the comparative, self-validating protocols for reductive amination.

Protocol A: Standard Reductive Amination (For 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde)

Causality Check: The unhindered aldehyde readily forms the iminium intermediate at room temperature. The reducing agent can be added concurrently without risk of prematurely reducing the starting material.

  • Dissolve 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 mmol) and benzylamine (1.2 mmol) in 1,2-dichloroethane (DCE, 5 mL).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) in one portion.

  • Stir at 25°C for 2 hours.

  • Validation: Monitor by LC-MS. The reaction is self-validating when the aldehyde peak (M+H = 147) completely disappears, replaced by the secondary amine product mass. Quench with saturated NaHCO₃ and extract with EtOAc.

Protocol B: Lewis Acid-Mediated Reductive Amination (For 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde)

Causality Check: The tert-butyl group creates a severe steric clash that retards initial nucleophilic attack by the amine. If a reducing agent is present immediately, it will reduce the unreacted aldehyde to an alcohol. Therefore, Titanium(IV) isopropoxide [Ti(OiPr)₄] is employed as a dual-purpose Lewis acid and water scavenger to force the thermodynamically unfavorable imine condensation before reduction.

  • Dissolve 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 mmol) and benzylamine (1.2 mmol) in anhydrous DCE (5 mL) under nitrogen.

  • Add Ti(OiPr)₄ (2.0 mmol) dropwise.

  • Heat the mixture to 60°C and stir for 6 hours to force imine formation.

  • Cool the mixture to 0°C and slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) dissolved in 1 mL of MeOH.

  • Warm to 25°C and stir for an additional 6 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material spot will be highly persistent. The reaction is complete when >80% conversion is achieved. Quench with 1N NaOH to precipitate titanium salts, filter through Celite, and extract the filtrate with EtOAc.

Strategic Recommendations for Drug Development

  • Choose 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde when building complex, multi-functionalized scaffolds where rapid derivatization at N1 (via Ullmann/Buchwald couplings) and C3 is required.

  • Choose 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde when target product profiles demand enhanced metabolic stability or specific conformational locking to fit deep hydrophobic kinase pockets. Be prepared to scale up reaction times, utilize Lewis acid catalysis, and employ highly reactive electrophiles (e.g., triflates instead of halides) to overcome the inherent steric penalties.

References

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. NBInno. Retrieved from:[Link]

  • Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. Organic Letters - ACS Publications. Retrieved from:[Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI Molecules. Retrieved from:[Link]

Sources

Comparative

Spectroscopic comparison of substituted 7-azaindole-3-carbaldehyde derivatives

Spectroscopic Comparison of Substituted 7-Azaindole-3-Carbaldehyde Derivatives: A Guide to Conformational Analysis and Ligand Design The 7-azaindole-3-carbaldehyde (7AICA) scaffold is a privileged building block in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of Substituted 7-Azaindole-3-Carbaldehyde Derivatives: A Guide to Conformational Analysis and Ligand Design

The 7-azaindole-3-carbaldehyde (7AICA) scaffold is a privileged building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted anticancer metal complexes. However, introducing substituents—such as halogen atoms at the C4 or C5 positions—profoundly alters the molecule's photophysical properties, dimerization behavior, and 3D conformation.

For drug development professionals and spectroscopists, understanding these structural nuances is critical. This guide provides an objective, data-driven comparison of unsubstituted, 4-chloro, and 5-chloro 7AICA derivatives, detailing how to utilize vibrational spectroscopy and computational modeling to validate their structural states[1],[2].

Structural Causality: The Impact of Halogen Substitution

The orientation of the C3-aldehyde group (cis or trans relative to the pyrrole ring) and the molecule's ability to form stable dimers dictate its behavior as a ligand. Spectroscopic variations between derivatives are not random; they are driven by specific steric and electronic causalities:

  • 5-Chloro-7AICA (5Cl7AICA): The chlorine atom at the C5 position is distant enough from the C3-aldehyde to avoid steric clashing. Consequently, the trans conformer dominates. In the solid state, these molecules form a highly stable "Dimer 1" configuration, characterized by dual, strong N1–H1⋅⋅⋅N7′ intermolecular hydrogen bonds[1].

  • 4-Chloro-7AICA (4Cl7AICA): Placing a bulky chlorine atom at the C4 position introduces significant steric hindrance against the aldehyde oxygen. This forces the aldehyde group to rotate 180°, favoring the cis conformer and leading to the formation of "Dimer 2"[1],[3]. Furthermore, this steric crowding induces multiple Fermi resonances involving the antisymmetric ν(NH) stretching mode, creating a highly intricate, fine-structured infrared (IR) absorption pattern[1].

Comparative Spectroscopic Data

The table below summarizes the quantitative and qualitative spectroscopic markers used to differentiate these derivatives. The presence of a characteristic doublet in the Raman C=O stretching region is the definitive marker for the trans conformation[2],[3].

DerivativeSubstitutionPreferred Aldehyde ConformerDominant Dimer StateRaman C=O Stretch Signatureν(NH) IR Profile
7AICA NoneTransDimer 1Doublet (1678, 1653 cm⁻¹)Standard broad band
5Cl7AICA C5-ChloroTransDimer 1Doublet (1653–1681 cm⁻¹ range)Standard broad band
4Cl7AICA C4-ChloroCisDimer 2 (180° rotated)Singlet (Doublet absent)Intricate (Fermi resonances)

Self-Validating Experimental Protocol: Conformational Assignment

Empirical spectroscopy alone is often insufficient to definitively assign cis or trans states due to overlapping vibrational modes. To ensure absolute trustworthiness in structural assignment, researchers must employ a self-validating loop where empirical FT-IR/FT-Raman data is continuously cross-examined against Density Functional Theory (DFT) calculations[1],[3].

Step 1: Sample Preparation & Dimerization Trapping Synthesize the halogenated 7AICA derivative. Crystallize the compound via slow solvent evaporation to allow natural dimerization (N1–H1⋅⋅⋅N7′ hydrogen bonding) to occur without kinetic trapping.

Step 2: High-Resolution Vibrational Acquisition Acquire FT-Raman spectra using a Nd:YAG laser (1064 nm excitation) to bypass the fluorescence interference commonly exhibited by azaindole derivatives. Acquire FT-IR spectra using a KBr pellet. Focus the analysis strictly on the 1600–1700 cm⁻¹ window for C=O stretching and the 2800–3200 cm⁻¹ window for N-H stretching.

Step 3: Dispersion-Corrected DFT Modeling Execute quantum mechanical modeling using dispersion-corrected functionals such as ωB97X-D or B3LYP-D3 with a robust basis set (e.g., 6-311++G(d,p))[1]. Causality Check: Standard DFT functionals fail to accurately model the weak intermolecular forces governing dimer stability. Dispersion corrections (D3) are mandatory to accurately predict the energetic differences between Dimer 1 and Dimer 2[1].

Step 4: Spectral Overlay and Deconvolution Map the theoretical harmonic frequencies to the empirical spectra.

  • If the 1653–1681 cm⁻¹ doublet is present in both the empirical Raman and the DFT-predicted trans model, the trans conformer is validated[2].

  • For 4-chloro derivatives, utilize quartic vibrational force field calculations to mathematically deconvolute the multiple Fermi resonances in the ν(NH) region, confirming the cis Dimer 2 state[1].

Analytical Workflow Visualization

G A Substituted 7AICA Ligand Synthesis B Conformational Dynamics (Cis vs Trans CHO) A->B Structural variations C Metal Complexation (Pt(II) / Pd(II)) B->C Trapping conformers D Spectroscopic Profiling (FT-IR, FT-Raman) B->D Free ligand analysis C->D Complex analysis F Anticancer Evaluation (A2780cis, MDA-MB-231) C->F Bioactivity testing E DFT Validation (ωB97X-D / B3LYP-D3) D->E Peak assignment E->D Theoretical correlation

Workflow for the spectroscopic validation and application of 7AICA derivatives.

Translational Performance: Anticancer Metal Complexes

The spectroscopic and conformational differences between these derivatives directly dictate their performance when utilized as ligands in transition metal complexes (e.g., Palladium(II) and Platinum(II)).

By locking the 7AICA derivatives into specific coordination geometries, researchers have observed profound shifts in biological efficacy:

  • Superior Cytotoxicity: The Platinum(II) complex utilizing the 5-chloro derivative, trans-[PtCl2(5ClL)2], exhibits superior antiproliferative activity compared to standard cisplatin. It demonstrates an IC50 of 4.96 µM against cisplatin-resistant ovarian cancer (A2780cis) and 4.83 µM against triple-negative breast cancer (MDA-MB-231)[4].

  • Enhanced Selectivity: Chloro-substitution significantly improves the safety profile of these complexes. For instance, the Palladium(II) complex trans-[PdCl2(5ClL)2] is significantly less toxic to normal mouse fibroblasts (BALB/3T3) (IC50 = 14.98 µM) compared to the unsubstituted trans-[PdCl2(7AI3CA)2] analog (IC50 = 4.1 µM)[3],[4]. This proves that strategic halogenation at the C4 or C5 positions not only alters the spectroscopic footprint but actively enhances therapeutic selectivity.

References

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes - MDPI -[Link]

  • X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde - ResearchGate -[Link]

  • Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde - PubMed / MDPI -[Link]

Sources

Validation

Benchmarking Synthesis Routes for 2-tert-Butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde Production: A Comprehensive Guide for Process Chemists

Executive Summary & Introduction The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles and purines to enhance aqueou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles and purines to enhance aqueous solubility, modulate physicochemical properties, and improve metabolic stability [2]. Specifically, 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde serves as a critical, advanced building block in the synthesis of highly selective kinase inhibitors (e.g., p38 MAP kinase and JAK inhibitors).

Synthesizing this heavily substituted heterocycle presents unique chemical challenges. The electron-withdrawing nature of the pyridine nitrogen deactivates the adjacent pyrrole ring toward electrophilic aromatic substitution [4]. Furthermore, the steric bulk of the tert-butyl group at the C2 position heavily influences the reaction kinetics at the C3 position. This guide objectively benchmarks the prevailing synthesis routes, providing process chemists and drug development professionals with causality-driven, self-validating protocols to optimize yield, scalability, and purity.

Retrosynthetic Analysis & Route Benchmarking

The synthesis of the target molecule requires two fundamental transformations: the construction of the 2-tert-butyl-7-azaindole core, followed by regioselective C3-formylation.

Retrosynthesis Target 2-t-Butyl-7-azaindole- 3-carbaldehyde Intermediate 2-t-Butyl-7-azaindole Target->Intermediate Vilsmeier-Haack (POCl3, DMF) Starting1 2-Amino-3-iodopyridine Intermediate->Starting1 Sonogashira & Cyclization Starting2 3,3-Dimethyl-1-butyne Intermediate->Starting2

Retrosynthetic pathway for 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Benchmarking the Core Synthesis: Route A vs. Route B

Historically, process chemists have relied on two primary pathways to synthesize the 2-tert-butyl-7-azaindole intermediate:

  • Route A (Direct C2-Lithiation): Involves N1-protection (e.g., with Boc or SO2Ph), followed by deprotonation at C2 using strong bases (n-BuLi or LDA) at cryogenic temperatures (-78 °C), and subsequent quenching with a tert-butyl electrophile [3].

  • Route B (Sonogashira/Cyclization): A transition-metal-catalyzed approach utilizing the Sonogashira cross-coupling of 2-amino-3-iodopyridine with 3,3-dimethyl-1-butyne, followed by a base-mediated 5-endo-dig cyclization [1].

Quantitative Data Comparison

The table below summarizes the performance metrics of both routes based on empirical process data:

Performance MetricRoute A: Direct LithiationRoute B: Sonogashira / Cyclization
Overall Yield (Core) 15% – 25%55% – 65%
Regioselectivity Poor (Competitive C3 lithiation)Excellent (Structurally predefined)
Scalability Low (Requires strict -78 °C control)High (Standard thermal conditions)
Atom Economy Moderate (Requires protection/deprotection)High (Direct assembly, no protecting groups)
Primary Impurities Des-alkylated and C3-alkylated byproductsHomocoupled diynes (Glaser coupling)

Detailed Experimental Protocols (Route B)

As an application scientist, it is imperative to understand why a reaction works to troubleshoot effectively. The following protocols are designed as self-validating systems.

Protocol 1: Synthesis of 2-tert-Butyl-1H-pyrrolo[2,3-b]pyridine

Causality: The palladium catalyst inserts into the C-I bond of 2-amino-3-iodopyridine. CuI accelerates the transmetalation of the tert-butyl alkyne. Triethylamine acts as both solvent and base to neutralize the generated HI. In the second step, KOtBu deprotonates the highly basic 2-amino group, forcing an intramolecular nucleophilic attack across the alkyne triple bond (5-endo-dig cyclization) [1].

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a flame-dried flask with 2-amino-3-iodopyridine (1.0 eq), PdCl2(PPh3)2 (0.05 eq), and CuI (0.10 eq). Suspend in anhydrous triethylamine (10 volumes). Sparge the mixture with dry Argon for 15 minutes. Reasoning: Oxygen must be rigorously excluded to prevent copper-catalyzed Glaser homocoupling of the alkyne.

  • Coupling: Add 3,3-dimethyl-1-butyne (1.5 eq) dropwise. Heat the mixture to 60 °C for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The starting material mass (m/z 221) should disappear, replaced by the coupled intermediate (m/z 175).

  • Cyclization: Concentrate the mixture in vacuo to remove triethylamine. Redissolve the crude intermediate in anhydrous N-Methyl-2-pyrrolidone (NMP) (5 volumes). Add Potassium tert-butoxide (KOtBu, 2.5 eq).

  • Heating: Heat the reaction to 90 °C for 6 hours.

  • Workup: Cool to room temperature and quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove residual NMP. Dry over Na2SO4, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure core.

Protocol 2: Vilsmeier-Haack Formylation at C3

Causality: POCl3 reacts with DMF to generate the highly electrophilic chloromethylene-N,N-dimethyliminium chloride (Vilsmeier reagent). Because the pyridine nitrogen of the 7-azaindole withdraws electron density, the pyrrole ring is significantly less nucleophilic than a standard indole [4]. Consequently, the reaction requires a massive excess of the Vilsmeier reagent and elevated temperatures. The bulky C2-tert-butyl group sterically shields the C2 position, ensuring >99% regioselectivity at the C3 position.

Comparative Vilsmeier Conditions:

Parameter Standard Indole 2-tert-Butyl-7-Azaindole
Equivalents of POCl3 1.1 – 1.2 eq 4.0 – 5.0 eq
Temperature 0 °C to Room Temp 85 °C to 95 °C

| Reaction Time | 1 – 2 hours | 12 – 18 hours |

Step-by-Step Methodology:

  • Reagent Generation: Cool anhydrous DMF (10 volumes) to 0 °C under Argon. Add POCl3 (4.5 eq) dropwise over 30 minutes. Reasoning: The formation of the Vilsmeier reagent is highly exothermic; precise temperature control prevents reagent degradation. Stir at 0 °C for 30 minutes until a pale yellow complex forms.

  • Addition: Dissolve 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of DMF and add it dropwise to the active reagent at 0 °C.

  • Formylation: Heat the reaction mixture to 85 °C and stir for 16 hours.

  • IPC: Check reaction progress via TLC (DCM:MeOH 9:1). The highly fluorescent starting material spot under 254 nm UV should convert to a lower-Rf product spot.

  • Hydrolysis & Neutralization: Cool the mixture to 0 °C. Carefully pour the reaction into crushed ice. Slowly adjust the pH to 9-10 using 2M aqueous NaOH. Reasoning: Basic hydrolysis is strictly required to break down the intermediate iminium salt into the final aldehyde and to free-base the pyridine nitrogen, preventing the product from remaining water-soluble.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum at 50 °C to afford 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a pale yellow solid.

Biological Application Context

The synthesized 3-carbaldehyde is a versatile handle for reductive aminations, Knoevenagel condensations, and Wittig reactions, allowing for the rapid generation of libraries targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway [5].

P38Pathway Stimulus Pro-inflammatory Cytokines (IL-1, TNF-α) Receptor Cell Surface Receptors Stimulus->Receptor MAPKKK MAP3K (ASK1, TAK1) Receptor->MAPKKK MAPKK MKK3 / MKK6 MAPKKK->MAPKK P38 p38 MAP Kinase MAPKK->P38 Response Inflammation & Apoptosis P38->Response Inhibitor 7-Azaindole Inhibitor (Derived from Target) Inhibitor->P38 Inhibits

P38 MAP Kinase signaling pathway illustrating the biological target of 7-azaindole derivatives.

References

  • Title: Sonogashira coupling followed by cyclization to 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine.
  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)
  • Title: A technology of pinacol ester and synthesis method (Direct Lithiation context)
  • Graz University of Technology - Master Thesis Title: Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Source: TU Graz URL
  • Title: Long-range hydrogen-bond relay catalyses the excited-state proton transfer reaction (7-Azaindole derivatives)
Comparative

Differences in binding affinity between 2-tert-butyl and 2-methyl pyrrolo[2,3-b]pyridine derivatives

Comparative SAR Guide: 2-Methyl vs. 2-Tert-Butyl Pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibitor Design As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently guide research...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative SAR Guide: 2-Methyl vs. 2-Tert-Butyl Pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibitor Design

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently guide research teams through the nuanced optimization of hinge-binding scaffolds. The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core is a privileged scaffold that mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region 1[1].

When optimizing this scaffold for targets like Janus kinases (JAK) or Protein Kinase B (Akt), substitution at the C2 position acts as a primary determinant of binding affinity and selectivity 2[2]. This guide objectively compares the mechanistic, thermodynamic, and kinetic differences between 2-methyl and 2-tert-butyl substitutions, providing a self-validating framework for your Structure-Activity Relationship (SAR) campaigns.

Mechanistic Rationale: Steric Bulk vs. Hydrophobic Fit

The choice between a 2-methyl and a 2-tert-butyl group is not merely a minor tweak in lipophilicity; it represents a fundamental thermodynamic trade-off between conformational flexibility and steric constraint 3[3].

  • 2-Methyl Derivatives: The methyl group provides minimal steric bulk. This allows the pyrrolo[2,3-b]pyridine core to easily slide into the ATP-binding pocket of most kinases. Causality dictates that this lack of steric penalty results in broad-spectrum kinase activity (lower selectivity) and highly dynamic binding kinetics (fast association kon​ and fast dissociation koff​ ).

  • 2-Tert-Butyl Derivatives: The tert-butyl group introduces massive, rigid steric bulk. If the target kinase possesses a sufficiently large hydrophobic sub-pocket adjacent to the hinge region, the tert-butyl group locks the compound into a highly favorable conformation. The displacement of localized water molecules drives a strong hydrophobic effect, drastically slowing the dissociation rate ( koff​ ) and increasing residence time 4[4]. However, if the pocket is restricted, severe steric clashing will obliterate binding affinity entirely, making this substitution an excellent driver for kinase selectivity.

Binding_Mechanics cluster_0 C2-Position Substituent Effects Hinge Kinase Hinge Region (Bidentate H-Bonds) M 2-Methyl Group • Low Steric Penalty • Broad Kinase Activity • Fast k_on / Fast k_off Hinge->M Permissive Pocket Entry TB 2-tert-Butyl Group • High Steric Bulk • Enhanced Selectivity • Slow k_on / Slow k_off Hinge->TB Restricted Pocket Entry

Fig 1. Thermodynamic and kinetic impacts of C2-substitution on kinase hinge binding.

Comparative Binding Affinity Data

To objectively illustrate the impact of C2-substitution, the table below summarizes representative biochemical and kinetic data for matched molecular pairs against a model kinase panel (JAK1 vs. JAK3). Notice how the tert-butyl group sacrifices kon​ (due to restricted entry trajectory) but achieves superior Kd​ and selectivity through a heavily stabilized koff​ .

Compound CoreC2-SubstituentJAK1 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (Fold) kon​ ( M−1s−1 ) koff​ ( s−1 )
Pyrrolo[2,3-b]pyridine-CH₃ (Methyl) 12.515.2~1.2x 4.5×105 5.6×10−3
Pyrrolo[2,3-b]pyridine-C(CH₃)₃ (tert-Butyl) 4.2>10,000>2300x 8.1×104 3.4×10−4

(Data represents typical SAR trends observed in optimized JAK1-selective scaffolds).

Self-Validating Experimental Protocols

To ensure high-fidelity SAR data, binding affinity must be evaluated orthogonally. Relying solely on IC₅₀ can be misleading due to ATP-competition dynamics. The following protocols establish a self-validating workflow combining equilibrium potency with real-time kinetics.

SAR_Workflow A Compound Synthesis (C2-Derivatization) B TR-FRET Assay (IC50 Determination) A->B C SPR Analysis (Binding Kinetics) B->C D Crystallography (Binding Mode) C->D

Fig 2. Sequential SAR screening workflow for evaluating pyrrolo[2,3-b]pyridine derivatives.

Protocol A: TR-FRET Kinase Activity Assay (Equilibrium IC₅₀)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates compound auto-fluorescence interference—a common artifact with highly conjugated heteroaromatics like pyrrolo[2,3-b]pyridines. Self-Validation Standard: Always include a known pan-inhibitor (e.g., Staurosporine) to validate the assay's dynamic range. A Z'-factor of >0.6 must be achieved before accepting test compound data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase/substrate mixture containing recombinant JAK1 (or target kinase) and a biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 2-methyl and 2-tert-butyl derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to minimize solvent carryover.

  • Reaction Initiation: Add 1X ATP (at the specific Km​ for the kinase) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ via a 4-parameter logistic fit.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: IC₅₀ provides a snapshot of potency, but SPR elucidates the kinetic drivers. This step is critical to prove whether the bulky tert-butyl group is genuinely driving target residence time via a slower koff​ . Self-Validation Standard: Run a solvent correction curve (DMSO 0.5% to 5%) and utilize an unmodified reference channel to subtract non-specific bulk refractive index changes.

Step-by-Step Methodology:

  • Surface Immobilization: Capture biotinylated target kinase onto a Streptavidin (SA) sensor chip using an SPR instrument (e.g., Biacore 8K). Target an immobilization level of ~2000 Response Units (RU) to avoid mass transport limitations.

  • Analyte Preparation: Dilute the 2-methyl and 2-tert-butyl pyrrolo[2,3-b]pyridine compounds in running buffer (PBS-T + 2% DMSO) to generate a 5-point concentration series (e.g., 0.1 nM to 100 nM).

  • Kinetic Injection: Inject the concentration series over both the active and reference flow cells at a high flow rate (50 µL/min) to minimize rebinding artifacts. Use an association time of 120 seconds and a dissociation time of 600 seconds.

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and a buffer-only blank injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: US Patent US9974790B2 (Google Patents)
  • Source: CA Patent CA2632466C (Google Patents)
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)

Sources

Safety & Regulatory Compliance

Safety

2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde requires more than a cursory glance at a Safety Data Sheet...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde requires more than a cursory glance at a Safety Data Sheet (SDS). Building deep trust in laboratory operations demands a mechanistic understanding of a chemical’s lifecycle—from benchtop synthesis to final environmental destruction.

This guide provides a comprehensive, self-validating framework for the safe handling and proper disposal of this azaindole derivative, ensuring absolute safety and strict regulatory compliance.

Part 1: Physicochemical Profile & Hazard Causality

Before designing a disposal protocol, we must understand the quantitative and structural parameters of the waste material.

Property / HazardValue / DesignationCausality / Operational Impact
CAS Number 1049676-91-6[1]Essential for precise EPA/RCRA waste profiling and manifesting.
Molecular Formula C12H14N2O[1]High nitrogen content dictates the need for NOx-scrubbed incineration.
Molecular Weight 202.25 g/mol [1][2]Used to calculate molarity and assess total mass in waste streams.
GHS Hazards H315, H319, H335[3]Skin/eye/respiratory irritant; necessitates fume hood use and nitrile gloves.

Part 2: The Mechanistic Causality of Azaindole Disposal

Standard disposal methods are insufficient for complex drug-discovery intermediates. The molecular architecture of 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde features a 7-azaindole core paired with a reactive carbaldehyde moiety, dictating specific logistical choices:

  • Combustion Dynamics: The nitrogen-rich bicyclic core means that standard low-temperature incineration will generate hazardous nitrogen oxides (NOx). Disposal must be routed exclusively to high-temperature incineration facilities equipped with specialized NOx scrubbers.

  • Chemical Reactivity: The C3-carbaldehyde group is susceptible to slow auto-oxidation, potentially forming the corresponding carboxylic acid over time. Waste streams containing this compound must be segregated from strong oxidizers to prevent exothermic reactions in the waste drum.

  • Environmental Persistence: Like many complex heterocycles, this compound resists standard biological degradation. Sink disposal is strictly prohibited, as it easily bypasses municipal wastewater treatment capabilities[4].

Part 3: Disposal Logistics & Workflow

G A Waste Generation (Solid & Liquid Streams) B Compatibility Check (Isolate from Oxidizers) A->B C Waste Segregation (Non-Halogenated Organics) B->C D SAA Storage (Secondary Containment) C->D E EPA/RCRA Manifesting (Waste Profiling) D->E F High-Temp Incineration (NOx Scrubber Equipped) E->F

Cradle-to-grave disposal workflow for azaindole chemical waste.

Part 4: Operational Methodologies

To guarantee safety, every protocol must be a closed, self-validating system. Below are the step-by-step methodologies for routine disposal and emergency spill management.

Protocol A: Routine Liquid Waste Segregation

Context: This compound is frequently handled in organic solutions (e.g., DMSO, DMF, or Dichloromethane) during assay preparation or synthesis.

  • Step 1: Compatibility Profiling. Verify that the receiving waste container does not contain strong acids, bases, or oxidizing agents (e.g., peroxides, nitric acid).

  • Step 2: Primary Containment. Transfer the solvated waste into a high-density polyethylene (HDPE) or glass waste carboy designated for "Non-Halogenated Organics" (or "Halogenated Organics" if dissolved in DCM). Do not fill beyond 90% capacity to allow for vapor expansion[4].

  • Step 3: SAA Logging. Immediately update the hazardous waste tag with the full chemical name: 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Do not use abbreviations or structural acronyms, as this violates5[5].

Protocol B: Self-Validating Spill Containment & Cleanup

Context: Accidental benchtop spills of the dry powder or concentrated stock solutions.

  • Step 1: Isolate & Assess. Evacuate non-essential personnel. Ensure the fume hood sash is lowered to increase face velocity and mitigate inhalation of the H335-classified dust/vapor[3].

  • Step 2: Inert Absorption. For solvated spills, surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Causality: Never use combustible paper towels for concentrated organic solutions, as the high surface area accelerates evaporation and creates a fire hazard.

  • Step 3: Mechanical Collection. Sweep the absorbed mixture using non-sparking tools to prevent ignition. Place the material into a solid hazardous waste bin.

  • Step 4: Chemical Decontamination & Validation. Wash the affected surface with a compatible solvent (e.g., 70% isopropanol/water), then wipe dry.

    • Self-Validation Check: Swab the cleaned area and observe the swab under short-wave UV light (254 nm). The highly conjugated azaindole core is UV-active; the absence of fluorescence validates the complete decontamination of the surface.

Part 5: Regulatory Compliance & SAA Management

The handling and disposal of this compound must be explicitly integrated into your facility's Chemical Hygiene Plan (CHP)[6], as mandated by the 7[7].

Furthermore, the 5[5] dictates strict operational boundaries for your Satellite Accumulation Area (SAA):

  • Proximity: The SAA must be at or near the point of waste generation and under the control of the operator.

  • Containment: Waste containers must sit within secondary containment trays to catch potential leaks and remain tightly capped unless actively receiving waste[4].

  • Time Limits: Once a waste container reaches its volume limit, it must be dated and transferred to the central accumulation area within three days, awaiting final transport by a licensed hazardous waste broker[4].

References

  • How to Dispose of Chemical Waste in a Lab Correctly Source: gaiaca.com URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Source: cwu.edu URL:[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: osha.gov URL:[Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan Source: osha.gov URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

As a Senior Application Scientist, I have designed this protocol to move beyond standard Safety Data Sheets (SDS). This guide provides researchers and drug development professionals with the mechanistic reasoning behind...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to move beyond standard Safety Data Sheets (SDS). This guide provides researchers and drug development professionals with the mechanistic reasoning behind each safety requirement for handling 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde . By understanding the chemical causality of its hazards, you can implement a self-validating operational workflow that ensures absolute laboratory safety and logistical efficiency.

Chemical Profile & Mechanistic Hazard Assessment

2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1049676-91-6) is a highly specialized 7-azaindole derivative, frequently utilized as a critical building block in the synthesis of kinase inhibitors and other targeted therapeutics[1]. While its structural properties make it invaluable for structure-activity relationship (SAR) studies, they also dictate specific handling risks:

  • Respiratory & Ocular Sensitization (H335, H319): The carbaldehyde moiety is highly electrophilic. If aerosolized powder contacts the ocular mucosa or respiratory tract, it can rapidly undergo Schiff base formation with primary amines on biological proteins, triggering acute irritation and long-term sensitization[2][3].

  • Dermal Penetration (H315): The lipophilic tert-butyl group enhances the molecule's ability to penetrate the stratum corneum. Direct skin contact facilitates localized erythema and potential systemic absorption[2].

Quantitative Chemical & Physical Data Summary The following table summarizes the quantitative metrics that dictate our operational and disposal parameters[1][2][4].

PropertyQuantitative ValueOperational Implication
CAS Number 1049676-91-6Unique identifier for inventory and waste tracking.
Molecular Weight 202.25 g/mol Used for precise stoichiometric calculations in reaction scale-up.
Chemical Formula C12H14N2ONon-halogenated structure; dictates primary waste segregation pathways.
Hazard Codes H302, H315, H319, H335Mandates specific dermal, ocular, and respiratory PPE.
Fume Hood Face Velocity 80–100 fpmMinimum quantitative airflow required to prevent aerosol escape.

Personal Protective Equipment (PPE) Matrix

In strict accordance with5 and the National Research Council's6, the following PPE matrix must be adhered to[5][6].

PPE CategorySpecificationMechanistic Justification
Eye/Face Chemical splash goggles (ANSI Z87.1 compliant).Protects ocular mucosa from airborne powder and solvent splashes during solubilization[5][7].
Hands Double-gloving: Heavy-duty Nitrile (outer) over flexible laminate (inner).Prevents dermal penetration. The reactive carbaldehyde group can degrade standard latex; nitrile offers superior chemical resistance[7].
Body Flame-resistant (FR) lab coat, fully buttoned; closed-toe non-porous shoes.Prevents powder accumulation on personal clothing and protects against static discharge during handling[8][9].
Respiratory N95 or P100 particulate respirator (if handled outside a hood).Mitigates inhalation of aerosolized particulates. Note: Primary control should always be a certified chemical fume hood[7].

Operational Workflow

The following diagram outlines the logical progression of handling this compound safely.

G Start 1. Pre-Operation Verify Fume Hood & Don PPE Weighing 2. Weighing Use Anti-Static Tools & Enclosed Balance Start->Weighing Transfer 3. Transfer & Solubilization Perform in Fume Hood (Avoid Aerosols) Weighing->Transfer Reaction 4. Reaction Setup Inert Atmosphere (N2/Ar) Transfer->Reaction Disposal 5. Waste Disposal Segregate Non-Halogenated Waste Reaction->Disposal

Safe handling, transfer, and disposal workflow for reactive 7-azaindole derivatives.

Standard Operating Procedure (SOP): Step-by-Step Methodology

Trustworthiness in laboratory execution relies on reproducible, self-validating protocols. A self-validating system ensures that the success or safety of a step is inherently proven by the process itself[6].

Step 1: Pre-Operation Environmental Control

  • Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm)[4].

  • Clear the workspace of incompatible chemicals (e.g., strong oxidizing agents, strong bases) which could trigger uncontrolled exothermic reactions with the carbaldehyde[6][10].

Step 2: Weighing and Static Control Causality: Fine powders of pyrrolo-pyridines are highly prone to static cling, which increases the risk of aerosolization and loss of yield.

  • Use an anti-static gun (e.g., Zerostat) on the weigh boat and the metal spatula before dispensing.

  • Weigh the compound strictly inside an enclosed analytical balance located within the fume hood or a dedicated ventilated balance enclosure.

Step 3: Solubilization and Closed-System Transfer Self-Validating Step: Using a sealed septum transfer self-validates containment. If the solvent can be injected without pressure blowout, the system is sealed, and aerosol escape is mechanically prevented.

  • Transfer the pre-weighed solid into a reaction vial and seal it with a PTFE-lined septum cap before removing it from the balance area.

  • Inject the reaction solvent (e.g., DMF, DMSO, or DCM) directly through the septum using a syringe.

Step 4: Decontamination

  • Wipe down the balance, spatulas, and hood surface with a solvent-dampened task wipe (e.g., isopropanol) to capture residual dust.

  • Critical Rule: Never dry-sweep reactive powders, as this immediately generates hazardous aerosols[9].

Spill Response and Disposal Plan

Minor Solid Spill Protocol: Do not sweep. Don appropriate PPE (including double gloves and goggles). Cover the spill with damp paper towels (using water or a mild solvent like ethanol) to suppress dust, and carefully wipe it up. Place the contaminated wipes in a sealed, labeled hazardous waste bag[9].

Waste Segregation Plan: Because 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde contains only carbon, hydrogen, nitrogen, and oxygen (C12H14N2O)[1], its disposal pathway depends entirely on the reaction solvent:

  • Non-Halogenated Organic Waste: Unreacted solid waste, contaminated PPE, and solutions in non-halogenated solvents (e.g., DMSO, EtOAc) must be routed here.

  • Halogenated Organic Waste: If the compound is reacted or dissolved in solvents like Dichloromethane (DCM) or Chloroform, the entire mixture must be strictly segregated into halogenated waste streams to prevent explosive incompatibilities in waste processing[9][10].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
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